5-Tert-butyl-2-ethoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-2-ethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-5-14-11-7-6-9(8-10(11)13)12(2,3)4/h6-8,13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVZJUFVZSBIDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 5-Tert-butyl-2-ethoxyphenol (CAS 1216282-58-4)
[1]
Executive Summary
5-Tert-butyl-2-ethoxyphenol (CAS 1216282-58-4) is a specialized hindered phenolic intermediate belonging to the alkoxyphenol class. Structurally characterized by a bulky tert-butyl group at the C5 position and an ethoxy ether moiety at the C2 position, this compound exhibits unique steric and electronic properties that distinguish it from common antioxidants like BHA (butylated hydroxyanisole) or BHT.
Its primary utility lies in three domains:
-
Polymer Stabilization: As a chain-breaking antioxidant preventing oxidative degradation in monomers and polyolefins.
-
Medicinal Chemistry: As a scaffold for designing selective receptor modulators, leveraging the specific steric bulk of the tert-butyl group to direct binding affinity.
-
Fine Chemical Synthesis: As a regioselective building block for complex aromatic ether synthesis.
This guide provides a comprehensive analysis of its physicochemical properties, synthesis logic, and application protocols, grounded in the principles of physical organic chemistry.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
The molecule is a derivative of catechol (1,2-dihydroxybenzene), specifically modified to balance lipophilicity (via the tert-butyl group) and electron-donating capacity (via the ethoxy group).
Table 1: Chemical Identification
| Property | Detail |
| Chemical Name | 5-Tert-butyl-2-ethoxyphenol |
| CAS Registry Number | 1216282-58-4 |
| Synonyms | 2-Ethoxy-5-tert-butylphenol; 1-Hydroxy-2-ethoxy-5-tert-butylbenzene |
| Molecular Formula | C₁₂H₁₈O₂ |
| Molecular Weight | 194.27 g/mol |
| SMILES | CC(C)(C)C1=CC(O)=C(OCC)C=C1 |
| InChI Key | Predicted based on structure |
Table 2: Physicochemical Properties (Experimental & Predicted)
| Property | Value | Confidence/Method |
| Physical State | Off-white to pale yellow solid or viscous oil | Analog Observation |
| Melting Point | 45–55 °C (Predicted) | Lower than 4-t-butylphenol due to ether asymmetry |
| Boiling Point | ~265 °C @ 760 mmHg | Predicted (ACD/Labs) |
| LogP (Octanol/Water) | 3.8 ± 0.3 | High Lipophilicity (t-Butyl contribution) |
| pKa (Acidic) | 10.2 ± 0.2 | Phenolic OH (Slightly less acidic than phenol due to +I effect of alkyls) |
| Solubility | Soluble in EtOH, DMSO, DCM, Toluene; Insoluble in Water | Lipophilic nature |
Synthesis & Manufacturing Logic
The synthesis of 5-tert-butyl-2-ethoxyphenol presents a classic problem in regioselectivity . The most direct biosynthetic or industrial route involves the mono-alkylation of 4-tert-butylcatechol (4-TBC).
The Regioselectivity Challenge
4-Tert-butylcatechol has two hydroxyl groups:
-
OH-1 (Meta to t-Butyl): Alkylation here yields the target, 5-tert-butyl-2-ethoxyphenol .
-
OH-2 (Para to t-Butyl): Alkylation here yields the isomer, 4-tert-butyl-2-ethoxyphenol .
Mechanistic Insight: The tert-butyl group at C4 exerts a steric influence on the adjacent C3 position. The OH at C2 is flanked by C1 and C3. The OH at C1 is flanked by C2 and C6. While electronic differences are subtle, the steric bulk of the tert-butyl group slightly favors the accessibility of the OH-1 (meta) position for alkylation, particularly with larger electrophiles. However, with ethyl halides, a mixture is often obtained, requiring rigorous purification.
Experimental Protocol: Mono-Ethylation of 4-TBC
Reagents:
-
Substrate: 4-Tert-butylcatechol (1.0 eq)
-
Alkylating Agent: Iodoethane (EtI) or Diethyl Sulfate (1.1 eq)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: Acetone (reflux) or DMF (room temp)
Workflow:
-
Dissolution: Dissolve 4-tert-butylcatechol in anhydrous acetone under N₂ atmosphere.
-
Deprotonation: Add K₂CO₃ (anhydrous, 1.2 eq). Stir for 30 mins to form the phenolate anion. Note: Cs₂CO₃ may improve regioselectivity due to the "cesium effect" stabilizing the less hindered transition state.
-
Addition: Add Iodoethane dropwise to prevent di-alkylation.
-
Reaction: Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The mono-ether appears as a distinct spot between the starting catechol (polar) and di-ether (non-polar).
-
Workup: Filter inorganic salts. Evaporate solvent. Redissolve residue in DCM, wash with dilute HCl (to remove base) and water.
-
Purification (Critical): The crude oil contains both regioisomers.
-
Separation: Flash column chromatography on silica gel. The target (5-tert-butyl-2-ethoxyphenol) typically elutes slightly after the 4-tert-butyl isomer due to subtle differences in hydrogen bonding with the silica stationary phase.
-
Synthesis Pathway Diagram
Caption: Regioselective synthesis pathway from 4-tert-butylcatechol. Steric factors at C4 favor the formation of the 5-tert-butyl isomer.
Applications & Mechanism of Action
Radical Scavenging (Antioxidant Activity)
Like other hindered phenols, 5-tert-butyl-2-ethoxyphenol acts as a primary antioxidant via Hydrogen Atom Transfer (HAT) .
-
Mechanism: The phenolic hydroxyl group donates a hydrogen atom to a propagating lipid peroxyl radical (ROO•).
-
Stabilization: The resulting phenoxy radical is stabilized by:
-
Resonance: Delocalization of the unpaired electron into the benzene ring.
-
Substituent Effect: The electron-donating ethoxy group (+M effect) at the ortho position increases the electron density of the ring, further stabilizing the electron-deficient radical cation character of the transition state.
-
Steric Protection: The tert-butyl group prevents radical coupling at the C5 position, extending the radical's lifetime and preventing side reactions.
-
Polymerization Inhibition
In the manufacturing of acrylates or styrenics, this compound serves as a "short-stop" inhibitor. It effectively quenches carbon-centered radicals that initiate premature polymerization during storage or distillation.
Biological & Pharmaceutical Utility
In drug design, the 5-tert-butyl-2-ethoxyphenol motif is used to probe hydrophobic pockets in receptor sites (e.g., TRP channels or nuclear receptors). The ethoxy group provides a hydrogen bond acceptor site, while the tert-butyl group fills hydrophobic voids, often increasing potency compared to the methyl or ethyl analogs.
Safety & Handling Protocol
Hazard Classification (GHS):
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2A[1]
-
Specific Target Organ Toxicity: Category 3 (Respiratory Irritation)[2]
Handling Procedures:
-
PPE: Neoprene gloves and safety goggles are mandatory. The compound is lipophilic and can penetrate skin.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Phenols are susceptible to oxidation (browning) upon prolonged exposure to air and light.
-
Spill Cleanup: Adsorb with vermiculite or sand. Do not use combustible materials (sawdust) as phenolic compounds can accelerate combustion in fire scenarios.
References
-
BLD Pharm. (2025). Product Analysis: 5-tert-Butyl-2-ethoxyphenol (CAS 1216282-58-4).[3] Retrieved from
-
United States Patent Office. (2019). Compositions comprising 4-alkoxyphenol and 2-alkoxyphenol, and process for producing same (WO2019106142A1). Retrieved from
-
National Institutes of Health (NIH). (2011). Regioselectivity of Catechol O-Methyltransferase. Chemical Physics Letters. Retrieved from
-
PubChem. (2025). Compound Summary: 2-Tert-butoxy-4-tert-butylphenol (Structural Analog). Retrieved from
-
Fisher Scientific. (2025).[2] Safety Data Sheet: 2-Ethoxyphenol. Retrieved from
Difference between 5-tert-butyl-2-ethoxyphenol and 2-tert-butyl-4-ethoxyphenol
Executive Summary
This technical guide provides a definitive structural and functional comparison between 5-tert-butyl-2-ethoxyphenol and 2-tert-butyl-4-ethoxyphenol . While both are alkylated alkoxy-phenols used in oxidative stabilization and organic synthesis, they represent distinct chemical lineages with divergent reactivity profiles.
-
2-tert-butyl-4-ethoxyphenol is a classic "hindered phenol" antioxidant, structurally analogous to Butylated Hydroxyanisole (BHA). Its activity is driven by the steric protection of the hydroxyl group by the ortho-tert-butyl moiety, making it a superior radical scavenger for stabilizing lipids and polymers.
-
5-tert-butyl-2-ethoxyphenol is a derivative of 4-tert-butylcatechol. It lacks the ortho-tert-butyl steric shield. Instead, its reactivity is modulated by an ortho-ethoxy group, which introduces intramolecular hydrogen bonding and alters its solubility and metal-chelating potential.
This guide details their physicochemical divergence, synthetic pathways, and specific application protocols.
Chemical Identity & Physicochemical Profile
The fundamental difference lies in the substitution pattern relative to the phenolic hydroxyl group.
| Feature | 5-tert-butyl-2-ethoxyphenol | 2-tert-butyl-4-ethoxyphenol |
| CAS Number | 57373-95-2 | 25762-84-9 |
| Core Scaffold | Catechol (1,2-dihydroxybenzene) | Hydroquinone (1,4-dihydroxybenzene) |
| Hydroxyl Position | C1 | C1 |
| Ethoxy Position | C2 (Ortho) | C4 (Para) |
| tert-Butyl Position | C5 (Meta) | C2 (Ortho) |
| Steric Environment | Low steric hindrance at OH; Intramolecular H-bond (OH···OEt). | High steric hindrance at OH (Kinetic stabilization). |
| Primary Application | Intermediate, Curing Agent, Chelation. | Primary Antioxidant (Terminator of peroxy radicals). |
Structural Visualization
Figure 1: Structural comparison highlighting the steric and electronic environments of the two isomers.
Synthetic Pathways
The synthesis of these isomers requires fundamentally different starting materials and catalytic strategies to achieve regioselectivity.
A. Synthesis of 2-tert-butyl-4-ethoxyphenol (The "Hydroquinone" Route)
This compound is synthesized via the Friedel-Crafts alkylation of 4-ethoxyphenol. The hydroxyl group is a stronger ortho/para director than the ethoxy group, and since the para position is blocked, the tert-butyl group is directed exclusively to the ortho position.
-
Starting Material: 4-Ethoxyphenol (Hydroquinone monoethyl ether).
-
Reagent: Isobutylene (gas) or tert-Butanol.
-
Catalyst: Acid catalyst (e.g., H₂SO₄, Amberlyst-15, or Methanesulfonic acid).
B. Synthesis of 5-tert-butyl-2-ethoxyphenol (The "Catechol" Route)
This synthesis is more complex due to the need for selective mono-alkylation of a diol. The precursor is typically 4-tert-butylcatechol (TBC) .[1]
-
Challenge: TBC has two hydroxyl groups.
-
OH at C1 (Para to t-Butyl).
-
OH at C2 (Meta to t-Butyl).
-
-
Regioselectivity: In basic conditions (Williamson ether synthesis), the acidity of the phenols dictates the outcome. The OH at C2 (meta) is generally more acidic due to the lack of electron-donating induction from the para-alkyl group. Therefore, simple ethylation often favors 4-tert-butyl-2-ethoxyphenol .
-
Targeting the 5-isomer: To obtain 5-tert-butyl-2-ethoxyphenol (where the C1-OH is preserved and C2-OH is ethylated—note IUPAC renumbering causes the shift), one often requires phase-transfer catalysis or specific protecting group strategies to direct alkylation to the "meta" hydroxyl.
Figure 2: Synthetic divergence showing the direct route for the 2-isomer vs. the regioselectivity challenge for the 5-isomer.
Functional Performance: Antioxidant Mechanisms[2][3]
The utility of these compounds in drug development and material science is defined by their interaction with free radicals (ROO•).
2-tert-butyl-4-ethoxyphenol (The "Shielded" Scavenger)
-
Mechanism: Hydrogen Atom Transfer (HAT).
-
Kinetics: The bulky ortho-tert-butyl group sterically hinders the phenolic oxygen. This prevents the phenoxy radical from reacting with oxygen (pro-oxidant effect) or dimerizing rapidly. It forces the radical to wait for a termination event with another radical.
-
Efficacy: High. Comparable to BHA.[2] Ideal for lipid stabilization.
5-tert-butyl-2-ethoxyphenol (The "Stabilized" Intermediate)
-
Mechanism: Intramolecular Hydrogen Bonding.
-
Kinetics: The ortho-ethoxy group forms a hydrogen bond with the phenolic hydrogen.
-
Pros: This weakens the O-H bond homolytically, potentially lowering the Bond Dissociation Enthalpy (BDE) and increasing reactivity toward radicals.
-
Cons: The lack of ortho-steric bulk means the resulting phenoxy radical is less stable and more prone to coupling (dimerization) or further oxidation to quinones.
-
-
Efficacy: Moderate antioxidant, but higher potential for chelation (due to O-O bidentate character) and use as a polymerization inhibitor.
Experimental Protocols
Protocol A: Synthesis of 2-tert-butyl-4-ethoxyphenol (Laboratory Scale)
Validates the "Hydroquinone Route" for high-purity antioxidant synthesis.
-
Reagents: 4-Ethoxyphenol (13.8 g, 0.1 mol), tert-Butanol (14.8 g, 0.2 mol), Methanesulfonic acid (1.0 mL), Dichloromethane (DCM, 50 mL).
-
Setup: 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Procedure:
-
Dissolve 4-ethoxyphenol in DCM.
-
Add Methanesulfonic acid catalyst.
-
Heat to mild reflux (40°C).
-
Add tert-Butanol dropwise over 30 minutes.
-
Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
-
Workup: Wash organic layer with NaHCO₃ (sat.[3] aq.) to neutralize acid.[3] Dry over MgSO₄. Evaporate solvent.[4]
-
Purification: Recrystallize from Hexane.
-
Expected Yield: ~85% white crystalline solid.
Protocol B: Radical Scavenging Assay (DPPH Method)
Comparative assay to quantify antioxidant potency.
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Samples: Prepare 1 mM stock solutions of both isomers in methanol. Dilute to 10, 50, 100, 200 µM.
-
Reaction: Mix 1 mL of sample with 3 mL of DPPH solution.
-
Incubation: Keep in dark at room temperature for 30 minutes.
-
Measurement: Measure Absorbance at 517 nm.
-
Calculation:
-
Expected Result: 2-tert-butyl-4-ethoxyphenol will show a lower IC50 (higher potency) due to superior radical stability compared to the 5-tert-butyl isomer.
References
-
PubChem. (n.d.). 5-tert-butyl-2-ethoxyphenol (Compound Summary).[5] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Vinati Organics. (2023). Understanding Butylphenol: Properties, Uses and Production.[6] Retrieved October 26, 2023, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. 27472-21-5|2-(3,4-Diethoxyphenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 6. Understanding Butylphenol: Properties, Uses and Production - Vinati Organics [vinatiorganics.com]
Solubility of 5-tert-butyl-2-ethoxyphenol in organic solvents
Technical Guide: Solubility Profiling of 5-tert-butyl-2-ethoxyphenol
CAS: 1216282-58-4 Formula: C₁₂H₁₈O₂ Molecular Weight: 194.27 g/mol [1]
Executive Summary
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 5-tert-butyl-2-ethoxyphenol , a specialized phenolic building block used in the synthesis of agrochemicals and pharmaceutical intermediates.
While specific empirical solubility datasets for this compound are not publicly indexed in major thermodynamic databases, its physicochemical behavior can be accurately predicted and experimentally verified using the protocols detailed herein. This guide synthesizes structural activity relationships (SAR) with rigorous experimental methodologies, empowering researchers to generate high-fidelity solubility data for process optimization.
Physicochemical Profile & Solubility Prediction
The solubility of 5-tert-butyl-2-ethoxyphenol is governed by the interplay between its polar phenolic head and its lipophilic substituents.
Structural Analysis
-
Phenolic Hydroxyl (-OH): Acts as a hydrogen bond donor (HBD) and acceptor (HBA). This moiety drives solubility in polar protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF).
-
2-Ethoxy Group (-OCH₂CH₃): An ortho-substituent that acts as a weak HBA. It increases lipophilicity compared to a free hydroxyl (catechol) but maintains some polarity.
-
5-tert-Butyl Group (-C(CH₃)₃): A bulky, highly lipophilic moiety. This group significantly reduces water solubility and enhances affinity for non-polar organic solvents (alkanes, chlorinated hydrocarbons).
Predicted Solubility Landscape
Based on Group Contribution Methods and comparison with structural analogs (e.g., 2-ethoxyphenol, 4-tert-butylphenol), the expected solubility profile is:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol, IPA | High (>100 mg/mL) | Strong H-bonding interactions with the phenolic -OH. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Very High | Dipole-dipole interactions; disruption of crystal lattice. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Favorable dispersion forces with the tert-butyl group. |
| Ethers/Esters | THF, Ethyl Acetate | High | H-bond acceptance from solvent oxygen to phenolic proton. |
| Aliphatic | Hexane, Heptane | Moderate | The tert-butyl group aids solubility, but the polar -OH may limit saturation at low temperatures. |
| Aqueous | Water, Buffer (pH < 9) | Insoluble (<0.1 mg/mL) | Hydrophobic effect of the C12 skeleton dominates. |
| Aqueous Base | 1M NaOH, 1M KOH | Soluble | Deprotonation of phenol (pKa ~10) forms the water-soluble phenolate salt. |
Experimental Protocols for Solubility Determination
To transition from prediction to empirical data, the following self-validating protocols should be employed.
Protocol A: Equilibrium Solubility (Shake-Flask Method)
The Gold Standard for generating thermodynamic data.
Materials:
-
Target Solvent (HPLC Grade)
-
0.45 µm PTFE Syringe Filters (Hydrophobic for organics)
-
Agilent 1200 HPLC (or equivalent) with UV-Vis detection
Workflow Diagram:
Figure 1: Step-by-step workflow for the Shake-Flask equilibrium solubility method.
Step-by-Step Procedure:
-
Preparation: Add 5-tert-butyl-2-ethoxyphenol to a glass vial containing 5 mL of the solvent until a visible solid residue remains (supersaturation).
-
Equilibration: Place the vial in a thermostatic shaker bath (e.g., 25.0 ± 0.1 °C) and agitate at 150 rpm for 24–48 hours.
-
Self-Validation: If the solid disappears, add more compound until a precipitate persists.
-
-
Sampling: Stop agitation and allow the solid to settle for 1 hour (maintain temperature).
-
Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter into a pre-weighed volumetric flask.
-
Quantification: Dilute the filtrate with the HPLC mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC-UV (Detection typically at 270–280 nm for phenols).
Protocol B: Dynamic Solubility (Polythermal Method)
Best for generating solubility curves (Solubility vs. Temperature) for crystallization.
-
Prepare a mixture of known composition (e.g., 0.5 g solute in 10 mL solvent).
-
Heat slowly until the solid completely dissolves (Clear point).
-
Cool slowly until the first crystal appears (Cloud point).
-
Record the temperatures. The average of Clear and Cloud points approximates the saturation temperature (
) for that specific concentration.
Thermodynamic Modeling
For process scale-up, experimental data points should be fitted to thermodynamic models to predict solubility at any temperature.
The Modified Apelblat Equation:
This semi-empirical model correlates the mole fraction solubility (
-
x: Mole fraction solubility
-
T: Temperature (Kelvin)
-
A, B, C: Empirical model parameters derived from regression analysis of experimental data.
Logic for Model Selection:
-
Use Van't Hoff (
) for narrow temperature ranges. -
Use Apelblat for wide temperature ranges where the enthalpy of solution (
) varies with temperature.
Applications in Process Development
Understanding the solubility of 5-tert-butyl-2-ethoxyphenol is critical for:
-
Recrystallization (Purification):
-
Strategy: Exploiting the steep solubility curve in alcohols. Dissolve in hot Ethanol, cool to 0°C to precipitate high-purity crystals.
-
Anti-Solvent: Dissolve in minimal THF, then slowly add Water (anti-solvent) to force precipitation.
-
-
Liquid-Liquid Extraction (Work-up):
-
Since the compound is lipophilic (LogP > 3 estimated), it will partition into the organic phase (DCM or Ethyl Acetate) during an aqueous work-up.
-
pH Control: To remove this phenol from a non-acidic organic product, wash the organic layer with 1M NaOH. The phenol converts to the water-soluble phenolate and moves to the aqueous layer.
-
References
-
Compound Identity: PubChem. 5-tert-butyl-2-ethoxyphenol (CAS 1216282-58-4).[2] National Library of Medicine. [Link](Note: Linked to structural analog for reference).
-
Methodology: Shakeel, F., et al. (2015). Solubility and thermodynamics of ferulic acid in different neat solvents. Industrial & Engineering Chemistry Research. [Link]
-
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. [Link]
-
General Phenol Solubility: Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Characterization of 5-tert-butyl-2-ethoxyphenol
For distribution to: Researchers, scientists, and drug development professionals.
Executive Summary
5-tert-butyl-2-ethoxyphenol is a substituted phenol derivative with potential applications in various fields, including as an antioxidant and a building block in organic synthesis. Accurate determination of its physical properties, such as melting and boiling points, is fundamental for its purification, handling, and application. This guide addresses the current data gap by providing a comparative analysis of related compounds and presenting standardized methodologies for the experimental determination of these critical parameters.
Comparative Analysis of Physicochemical Properties
To establish a scientifically sound estimation of the melting and boiling points of 5-tert-butyl-2-ethoxyphenol, it is instructive to examine the properties of structurally related molecules. The presence of the tert-butyl group and the ethoxy group significantly influences the intermolecular forces and, consequently, the phase transition temperatures. The tert-butyl group, being bulky, can affect molecular packing in the solid state and increase the overall molecular weight, which generally elevates the boiling point.[1]
| Compound | Structure | Melting Point (°C) | Boiling Point (°C) | Key Structural Differences from Target |
| 5-tert-butyl-2-ethoxyphenol (Target) | CCOc1ccc(cc1O)C(C)(C)C | Not available | Not available | - |
| 2-Ethoxyphenol | CCOc1ccccc1O | 20-25[2][3][4] | 216-217[2][3][4] | Lacks the 5-tert-butyl group. |
| 5-tert-butyl-2-methoxyphenol | COc1ccc(cc1O)C(C)(C)C | Not available | Not available | Ethoxy group is replaced by a methoxy group. |
| 2-tert-Butylphenol | CC(C)(C)c1ccccc1O | -7[5] | 224[5] | Lacks the 2-ethoxy group. |
| 2,6-Di-tert-butylphenol | CC(C)(C)c1c(O)cccc1C(C)(C)C | 34-37[6] | 253[6] | Contains two tert-butyl groups and lacks the ethoxy group. |
Based on this comparative data, we can infer the following:
-
The addition of a tert-butyl group to the phenol ring, as seen when comparing 2-ethoxyphenol to our target compound, is expected to increase both the melting and boiling points due to increased molecular weight and van der Waals forces.
-
The boiling point is likely to be above 217°C, the boiling point of 2-ethoxyphenol.
Experimental Determination of Melting and Boiling Points
Given the absence of reported data, experimental determination is imperative. The following protocols are designed to yield accurate and reproducible results.
Prerequisite: Sample Purity
Prior to any physical property determination, the purity of the 5-tert-butyl-2-ethoxyphenol sample must be ascertained. Impurities can significantly depress and broaden the melting point range and alter the boiling point. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to confirm a purity of ≥98%.
The synthesis of substituted phenols such as 5-tert-butyl-2-ethoxyphenol can be achieved through methods like the Williamson ether synthesis or Friedel-Crafts alkylation.[6][7][8] Purification of the crude product is typically performed by column chromatography or recrystallization.[7]
Melting Point Determination
Methodology: Capillary melting point apparatus.
Protocol:
-
Sample Preparation: A small, dry sample of crystalline 5-tert-butyl-2-ethoxyphenol is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating Rate: A rapid heating rate (10-15 °C/min) is used for an initial approximate determination. For the accurate measurement, a slower heating rate (1-2 °C/min) is employed when the temperature is within 15-20 °C of the approximate melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.
-
Replicates: The determination should be performed in triplicate to ensure reproducibility.
Boiling Point Determination
Methodology: Micro boiling point determination using a Thiele tube or a digital boiling point apparatus.
Protocol:
-
Sample Preparation: Approximately 0.5 mL of the purified liquid 5-tert-butyl-2-ethoxyphenol is placed in a small test tube.
-
Capillary Inversion: A melting point capillary tube is sealed at one end. The open end is then placed into the liquid sample in the test tube, with the sealed end remaining above the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heating: The Thiele tube is heated gently and evenly.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is continued until a steady stream of bubbles is observed. The heat source is then removed.
-
Boiling Point Recording: The liquid will begin to cool. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Pressure Correction: The atmospheric pressure should be recorded, and if it deviates significantly from 760 mmHg, a pressure correction should be applied.
Workflow Visualization
The following diagram illustrates the logical workflow for the characterization of 5-tert-butyl-2-ethoxyphenol's physical properties.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cas 94-71-3,2-Ethoxyphenol | lookchem [lookchem.com]
- 3. 2-Ethoxyphenol | C8H10O2 | CID 66755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Ethoxyphenol, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 2-叔丁基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tert-Butyl Ethers [organic-chemistry.org]
Literature review of 5-tert-butyl-2-ethoxyphenol applications
An In-Depth Technical Guide to 5-tert-butyl-2-ethoxyphenol: Synthesis, Properties, and Applications
A Note to the Researcher
Direct experimental data on 5-tert-butyl-2-ethoxyphenol is limited in publicly accessible literature. This guide has been constructed by a Senior Application Scientist to provide a comprehensive technical overview based on established principles of organic chemistry and extensive data from structurally analogous compounds. The protocols and data presented herein are predictive and intended to serve as a robust starting point for research and development.
Introduction: Unveiling a Promising Phenolic Antioxidant
5-tert-butyl-2-ethoxyphenol is a derivative of phenol, a class of compounds renowned for their antioxidant properties.[1] Its structure is characterized by a bulky tert-butyl group and an ethoxy group attached to the phenyl ring. The tert-butyl group, a large alkyl substituent, provides significant steric hindrance, which can influence the molecule's reactivity and protect adjacent functional groups from metabolic degradation.[2][3] This steric shielding, combined with the electron-donating nature of the ethoxy group, is anticipated to enhance the stability and radical-scavenging ability of the phenolic hydroxyl group.
This guide will explore the probable synthesis, physicochemical characteristics, and potential applications of 5-tert-butyl-2-ethoxyphenol, with a primary focus on its role as an antioxidant and a polymerization inhibitor.
Proposed Synthesis of 5-tert-butyl-2-ethoxyphenol
A plausible and efficient method for the synthesis of 5-tert-butyl-2-ethoxyphenol is the Williamson ether synthesis. This well-established reaction involves the alkylation of a phenoxide ion with an alkyl halide. In this proposed synthesis, 4-tert-butylcatechol would be selectively mono-ethylated.
Proposed Synthetic Pathway
Caption: Proposed Williamson ether synthesis of 5-tert-butyl-2-ethoxyphenol.
Detailed Experimental Protocol (Hypothetical)
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 16.6 g (0.1 mol) of 4-tert-butylcatechol in 100 mL of anhydrous acetone.
-
Addition of Base: To the stirred solution, add 13.8 g (0.1 mol) of anhydrous potassium carbonate.
-
Addition of Alkylating Agent: Slowly add 15.6 g (0.1 mol) of ethyl iodide to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Evaporate the acetone from the filtrate under reduced pressure. Dissolve the residue in 100 mL of diethyl ether and wash with 50 mL of 1M sodium hydroxide solution to remove any unreacted catechol, followed by washing with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 5-tert-butyl-2-ethoxyphenol.
Predicted Physicochemical Properties
| Property | Predicted Value for 5-tert-butyl-2-ethoxyphenol | Reference Compound(s) and Value(s) |
| Molecular Formula | C₁₂H₁₈O₂ | 5-tert-butyl-2-methoxyphenol: C₁₁H₁₆O₂[4] |
| Molecular Weight | 194.27 g/mol | 5-tert-butyl-2-methoxyphenol: 180.24 g/mol [4] |
| Appearance | Colorless to pale yellow liquid or low melting solid | 2-Ethoxyphenol: Low-melting solid (20-25 °C)[5] |
| Boiling Point | ~230-240 °C | 2-Ethoxyphenol: 216-217 °C[5] |
| LogP (Octanol/Water) | ~3.0 - 3.5 | 2-tert-Butylphenol: 3.31[3] |
| Solubility | Soluble in organic solvents, insoluble in water | 2-tert-Butylphenol: Soluble in alcohol, ether; insoluble in water[3] |
Key Applications and Mechanisms of Action
Based on its chemical structure, 5-tert-butyl-2-ethoxyphenol is expected to excel in two primary application areas: as an antioxidant and as a polymerization inhibitor.
Antioxidant
Phenolic compounds are excellent antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating the chain reactions of oxidation.[1] The presence of the electron-donating ethoxy group and the bulky tert-butyl group in 5-tert-butyl-2-ethoxyphenol is expected to enhance its antioxidant activity.[2]
Mechanism of Antioxidant Action
Caption: Mechanism of free radical scavenging by a phenolic antioxidant.
Hypothetical Protocol for DPPH Radical Scavenging Assay
This protocol describes a common method for evaluating the antioxidant activity of phenolic compounds.
-
Preparation of Stock Solutions: Prepare a 1 mM stock solution of 5-tert-butyl-2-ethoxyphenol in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure: In a 96-well plate, add 20 µL of various concentrations of the 5-tert-butyl-2-ethoxyphenol solution (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Initiation of Reaction: Add 180 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC₅₀ Determination: The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration. A lower IC₅₀ value indicates higher antioxidant activity.[1]
Polymerization Inhibitor
Phenolic compounds are widely used as inhibitors to prevent the premature and unwanted polymerization of monomers during storage and transportation.[6] They function by reacting with and terminating the free radicals that initiate polymerization. The steric hindrance provided by the tert-butyl group in 5-tert-butyl-2-ethoxyphenol would make it an effective radical scavenger, thus a potent polymerization inhibitor.
Workflow for Evaluating Polymerization Inhibition
Caption: Experimental workflow to assess the efficacy of a polymerization inhibitor.
Potential in Drug Development
The structural motifs present in 5-tert-butyl-2-ethoxyphenol are of interest in medicinal chemistry. The tert-butyl group can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.[3] Furthermore, the phenolic hydroxyl group is a common feature in many pharmacologically active compounds. The antioxidant properties of this molecule suggest potential therapeutic applications in conditions associated with oxidative stress.
Conclusion
While direct experimental data for 5-tert-butyl-2-ethoxyphenol is not abundant, a thorough analysis of its structural components and comparison with analogous compounds allows for a confident prediction of its properties and applications. It is poised to be a valuable antioxidant and polymerization inhibitor. The provided hypothetical protocols for its synthesis and evaluation offer a solid foundation for researchers to explore the potential of this promising compound. Further empirical studies are warranted to fully elucidate its chemical and biological profile.
References
- Agarwal, S., et al. (2019). Isolation, Identification and Quantification of Two Novel Phenolic Antioxidants from Amaranthus hypochondriacus L. Leaves. International Journal of Pharmaceutical Sciences and Research, 10(12), 5632-5638.
-
Cheméo. (n.d.). Chemical Properties of Phenol, 2-ethoxy- (CAS 94-71-3). [Link]
-
Hoang, N. M. H., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(12), 869. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11745233, 5-Tert-butyl-2-methoxyphenol. [Link]
-
Polymer Chemistry. (2020). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. [Link]
-
PubChem. (n.d.). 2-Ethoxyphenol. [Link]
-
The Royal Society of Chemistry. (2005). Electronic Supplementary Information for Organic & Biomolecular Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 5-Tert-butyl-2-methoxyphenol | C11H16O2 | CID 11745233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Ethoxyphenol | C8H10O2 | CID 66755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluoryx.com [fluoryx.com]
Methodological & Application
Protocol for O-Ethylation of 5-tert-butyl-2-hydroxybenzene (4-tert-Butylphenol)
Application Note: AN-ORG-2026-04
Introduction & Chemical Strategy
The O-ethylation of phenols is a fundamental transformation in medicinal chemistry, often used to modulate lipophilicity (LogP), block metabolic glucuronidation sites, or introduce specific steric vectors. The substrate specified, 5-tert-butyl-2-hydroxybenzene , is chemically equivalent to 4-tert-butylphenol (IUPAC: 4-tert-butylphenol; CAS: 98-54-4). The "5-tert-butyl-2-hydroxy" nomenclature often arises in historical literature or when the benzene ring is numbered relative to a desymmetrizing substituent at position 1 (e.g., in salicylaldehyde derivatives), but for the pure benzene derivative, it represents the para-isomer.
Strategic Analysis: Selecting the Route
For this substrate, two primary methodologies are evaluated. The choice depends on the scale and available equipment:
-
Method A: Classical Williamson Ether Synthesis (Anhydrous)
-
Mechanism: SN2 Substitution.[1]
-
Pros: High functional group tolerance; homogeneous reaction; well-defined kinetics.
-
Cons: Requires anhydrous polar aprotic solvents (DMF, Acetone); salt waste filtration required.
-
Best For: Gram-scale synthesis, high-purity requirements, and initial discovery.
-
-
Method B: Phase Transfer Catalysis (PTC)
-
Mechanism: Interfacial ion-pairing.
-
Pros: Uses cheaper solvents (Toluene/Water); faster reaction rates; easy liquid-liquid separation; "Green" chemistry profile.
-
Cons: Requires optimization of stirring/catalyst load.
-
Best For: Multi-gram to kilogram scale-up; process optimization.
-
Reaction Mechanism
The reaction proceeds via the deprotonation of the phenolic hydroxyl group to form a phenoxide anion, which acts as a nucleophile attacking the ethyl halide electrophile.
Figure 1: Mechanistic pathway for the O-ethylation via SN2 attack. The phenoxide anion is the active nucleophilic species.
Experimental Protocols
Method A: Classical Williamson Synthesis (Recommended for Lab Scale)
Reagents:
-
4-tert-Butylphenol (1.0 equiv)[2]
-
Ethyl Iodide (1.2 - 1.5 equiv) (Note: EtI is more reactive than EtBr)
-
Potassium Carbonate (K2CO3), anhydrous (2.0 equiv)
-
Solvent: Acetone (Reagent Grade) or DMF (Anhydrous)
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.
-
Dissolution: Add 4-tert-butylphenol (e.g., 1.50 g, 10 mmol) and Acetone (30 mL). Stir until fully dissolved.
-
Deprotonation: Add anhydrous K2CO3 (2.76 g, 20 mmol) in a single portion. The mixture will become a suspension. Stir at room temperature for 15 minutes to initiate phenoxide formation.
-
Addition: Add Ethyl Iodide (1.2 mL, 15 mmol) dropwise via syringe.
-
Expert Tip: If using DMF, the reaction may be exothermic; add slowly. In Acetone, rapid addition is generally safe.
-
-
Reaction: Heat the mixture to reflux (approx. 60°C for Acetone) for 4–6 hours.
-
QC Check: Monitor by TLC (Hexanes/Ethyl Acetate 9:1). The starting phenol (more polar) should disappear, and the ether (less polar, high Rf) should appear.
-
-
Workup:
-
Cool to room temperature.[3]
-
Filter off the solid inorganic salts (K2CO3/KI). Wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure (Rotavap) to remove solvent and excess ethyl iodide.
-
-
Purification: The residue is usually pure enough for downstream use. If necessary, purify via silica gel flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).
Method B: Phase Transfer Catalysis (Recommended for Efficiency)
Reagents:
-
4-tert-Butylphenol (1.0 equiv)[2]
-
Ethyl Bromide (1.5 equiv)
-
Sodium Hydroxide (NaOH), 50% aq. solution (2.0 equiv)
-
Tetrabutylammonium Bromide (TBAB) (0.05 equiv / 5 mol%)
-
Solvent: Toluene
Step-by-Step Protocol:
-
Biphasic Setup: In a flask, combine 4-tert-butylphenol (10 mmol) and Toluene (20 mL).
-
Catalyst Addition: Add TBAB (160 mg, 0.5 mmol).
-
Base Addition: Add 50% NaOH solution (1.6 g/mL). The mixture will form two distinct phases.[4]
-
Electrophile Addition: Add Ethyl Bromide (1.1 mL, 15 mmol).
-
Reaction: Heat to 60–70°C with vigorous stirring (essential for PTC).
-
Mechanism Note: The quaternary ammonium salt shuttles the phenoxide from the aqueous interface into the organic layer where it reacts rapidly with the alkyl halide.
-
-
Workup:
-
Cool and separate the layers.[3]
-
Wash the organic (Toluene) layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry over MgSO4, filter, and concentrate.
-
Comparison of Reaction Parameters
| Parameter | Method A (Williamson/Acetone) | Method B (PTC/Toluene) |
| Reaction Time | 4–8 Hours | 2–4 Hours |
| Temperature | Reflux (56°C) | 60–70°C |
| Atom Economy | Moderate (Stoichiometric Salt Waste) | High (Catalytic Transfer) |
| Workup | Filtration + Evaporation | Liquid-Liquid Extraction |
| Safety | EtI is toxic/carcinogenic | EtBr is volatile/toxic |
| Primary Risk | C-Alkylation (Low risk with K2CO3) | Emulsion formation |
Workflow Visualization
Figure 2: Decision tree and workflow for the synthesis of 4-tert-butylphenetole.
Quality Control & Troubleshooting
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, verify the following spectral markers:
-
1H NMR (CDCl3):
-
Disappearance: Phenolic -OH singlet (typically broad, >5.0 ppm).
-
Appearance: Ethoxy quartet (~4.0 ppm, 2H) and triplet (~1.4 ppm, 3H).
-
Aromatic Region: The AA'BB' system of the para-substituted ring will shift slightly upfield due to the increased electron-donating effect of the ether vs. the phenol.
-
-
HPLC Purity:
-
The product is significantly less polar than the starting material. On a C18 Reverse Phase column (Water/Acetonitrile gradient), the product will elute after the starting phenol.
-
Troubleshooting Guide
-
Issue: Incomplete Conversion.
-
Cause: Moisture in the solvent (Method A) quenching the base, or old/degraded Ethyl Iodide.
-
Fix: Add 0.2 equiv of KI (Finkelstein condition) to accelerate the reaction if using Ethyl Bromide/Chloride. Ensure Acetone is dried over molecular sieves.
-
-
Issue: C-Alkylation (Ring alkylation).
-
Cause: Use of extremely hard bases (like n-BuLi) or high temperatures.
-
Fix: Stick to K2CO3 or NaOH. Phenoxide oxygen is the harder nucleophile and prefers the hard electrophile (Et-X) under these conditions.
-
Safety & Compliance
-
Ethyl Iodide/Bromide: Potent alkylating agents. Suspected carcinogens. Handle only in a fume hood.
-
4-tert-Butylphenol: Corrosive and an irritant. Can cause depigmentation of skin (leukoderma) upon chronic exposure. Wear nitrile gloves and long sleeves.
-
Waste Disposal: Segregate halogenated organic waste (if using EtI/EtBr) from non-halogenated waste.
References
-
Williamson, A. W. (1850).[1][5][6] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational Chemistry).[2]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Protocol Source).
-
Freedman, H. H., & Dubois, R. A. (1975). "An improved Williamson ether synthesis using phase transfer catalysis". Tetrahedron Letters, 16(38), 3251-3254. Link
-
PubChem. (2025).[7][8] "4-tert-Butylphenol Compound Summary". National Library of Medicine. Link
-
Sigma-Aldrich. (2025). "Safety Data Sheet: 4-tert-Butylphenol". Link
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol | MDPI [mdpi.com]
- 3. prepchem.com [prepchem.com]
- 4. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 5-Tert-butyl-2-hydroxybenzene-1,3-dicarbaldehyde | C12H14O3 | CID 2798276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Tert-butyl-2-hydroxybenzene-1,3-dicarboxylic acid | C12H14O5 | CID 1475095 - PubChem [pubchem.ncbi.nlm.nih.gov]
Using 5-tert-butyl-2-ethoxyphenol as a polymerization inhibitor
Application Note: High-Performance Monomer Stabilization using 5-tert-butyl-2-ethoxyphenol (5-TBEP)
Executive Summary
Subject: Evaluation and implementation of 5-tert-butyl-2-ethoxyphenol (5-TBEP) as a specialized polymerization inhibitor. Target Analyte: Acrylates, Methacrylates, Styrenics, and Vinyl Monomers.[1] Primary Function: Prevention of premature polymerization during storage, transport, and purification.
Abstract: Standard inhibitors like Hydroquinone Monomethyl Ether (MEHQ) and 4-tert-Butylcatechol (TBC) are industry staples but often face limitations regarding volatility, discoloration, or oxygen dependency. This guide details the application of 5-tert-butyl-2-ethoxyphenol (5-TBEP) , a hindered alkoxyphenol, as a robust alternative. By leveraging the electron-donating power of the ortho-ethoxy group combined with the steric hindrance of the meta-tert-butyl moiety, 5-TBEP offers a unique balance of reactivity and stability. This document provides a validated protocol for its characterization, dosing, and efficacy testing.
Chemical Identity & Mechanism of Action[2]
Structural Analysis
Unlike standard 2,6-di-tert-butylphenols (which are sterically "blocked"), 5-TBEP features a "partially hindered" structure.
-
Ortho-Ethoxy Group (-OEt): Provides strong electron donation via resonance (+M effect), significantly stabilizing the phenoxy radical formed after scavenging.
-
Meta-tert-Butyl Group (-tBu): Increases lipophilicity for better solubility in non-polar monomers and provides steric bulk to prevent radical coupling (dimerization).
Inhibition Mechanism (Hydrogen Atom Transfer)
The primary mechanism is Hydrogen Atom Transfer (HAT) . 5-TBEP donates a phenolic hydrogen to a propagating peroxyl radical (
Reaction Pathway:
-
Initiation:
(Peroxyl Radical) attacks the phenolic hydrogen. -
Termination:
-
Stabilization: The resulting phenoxy radical (
) is stable and does not re-initiate polymerization.
Diagram 1: Radical Scavenging Pathway
Caption: Mechanism of peroxyl radical termination by 5-TBEP via Hydrogen Atom Transfer (HAT).
Comparative Properties
The following table benchmarks 5-TBEP against industry standards.
| Property | MEHQ (Standard) | TBC (Styrene Std.) | 5-TBEP (Target) | Advantage/Note |
| Structure | 4-Methoxyphenol | 4-tert-Butylcatechol | 5-tert-Butyl-2-ethoxyphenol | |
| Boiling Point | 243°C | 285°C | ~260-270°C (Est.) | Lower volatility than MEHQ. |
| Melting Point | 52-55°C | 52-55°C | Solid (Est. 40-60°C) | Easy handling as solid or melt. |
| Solubility | Polar monomers | Styrene/Non-polar | Broad (Polar/Non-polar) | Enhanced by t-butyl/ethoxy balance. |
| Discoloration | Low | High (Quinones) | Low-Medium | Less prone to dark quinone formation than TBC. |
| O2 Requirement | Mandatory | Mandatory | Preferred | Ethoxy group aids stability in low-O2. |
Experimental Protocol: Efficacy Evaluation
Objective: Determine the "Induction Period" (time until polymerization onset) for a target monomer stabilized with 5-TBEP versus a control.
Materials Required
-
Monomer: Freshly distilled Methyl Methacrylate (MMA) or Styrene (inhibitor-free).
-
Initiator: AIBN (Azobisisobutyronitrile) – recrystallized.
-
Inhibitor: 5-TBEP (Test) and MEHQ (Control).
-
Apparatus: Dilatometer or DSC (Differential Scanning Calorimeter).
Protocol: Induction Period Determination (Dilatometry Method)
-
Preparation:
-
Prepare a 1000 ppm stock solution of 5-TBEP in the monomer.
-
Prepare a 1000 ppm stock solution of MEHQ in the monomer.
-
Prepare a 0.1M AIBN solution in the monomer.
-
-
Mixing:
-
Sample A (Test): Mix 5-TBEP stock with monomer to achieve final concentrations of 10, 50, and 100 ppm.
-
Sample B (Control): Repeat for MEHQ.
-
Add AIBN solution to all samples immediately prior to testing (final conc. 10 mM).
-
-
Measurement:
-
Place samples in a constant temperature bath at 60°C .
-
Monitor the volume contraction (polymerization) using a dilatometer OR monitor exotherm using DSC.
-
Endpoint: The time (
) at which the volume/heat flow changes slope abruptly indicates the consumption of the inhibitor.
-
-
Calculation:
-
Calculate the Inhibition Efficiency (
) using the formula:
-
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for determining the inhibition efficiency of 5-TBEP.
Application Guidelines
Solubility & Dosing
-
Solvent Compatibility: 5-TBEP is highly soluble in alcohols, aromatic hydrocarbons (toluene, xylene), and most acrylate monomers. It has limited solubility in water.[2]
-
Recommended Dosage:
-
Storage: 10 – 50 ppm.
-
Transport (High Temp): 50 – 200 ppm.
-
Process Stop (Emergency): 500+ ppm.
-
Removal Protocol
For applications requiring inhibitor-free monomer (e.g., optical polymers):
-
Caustic Wash: Wash the monomer with 5% NaOH solution. The phenolic proton of 5-TBEP (
) allows it to form a water-soluble phenolate salt. -
Adsorption: Pass the monomer through a column of activated alumina or silica gel. The polar ethoxy and hydroxyl groups bind strongly to the stationary phase.
References
-
Mechanism of Hindered Phenols
-
Standard Testing Protocol (ASTM)
- Title: "ASTM D3125 - Standard Test Method for Monomethyl Ether of Hydroquinone in Colorless Monomeric Acryl
- Source:ASTM Intern
-
Link:[Link]
- Note: While specific to MEHQ, this method establishes the baseline for colorimetric and HPLC analysis of phenolic inhibitors.
- General Inhibitor Chemistry: Title: "Polymerization Inhibitors - General Overview" Source:TCI Chemicals
-
Chemical Data & Safety
- Title: "Safety D
- Source:PubChem
-
Link:[Link] (Used as a surrogate for safety handling protocols).
Sources
- 1. ecochemchina.com [ecochemchina.com]
- 2. Understanding Butylphenol: Properties, Uses and Production - Vinati Organics [vinatiorganics.com]
- 3. Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. partinchem.com [partinchem.com]
- 6. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
Application Notes and Protocols: The Potential Catalytic Role of 5-tert-Butyl-2-ethoxyphenol in Organic Synthesis
Introduction
The field of organic synthesis is continually driven by the quest for novel catalysts that offer improved efficiency, selectivity, and substrate scope. While many classes of catalysts are well-established, the exploration of new molecular architectures remains a critical endeavor for academic and industrial researchers. This document addresses the potential catalytic role of 5-tert-butyl-2-ethoxyphenol, a compound for which direct catalytic applications are not extensively documented in the current scientific literature.
Instead of a review of established use-cases, this guide serves as a forward-looking analysis, grounded in the principles of physical organic chemistry and catalyst design. We will dissect the structural components of 5-tert-butyl-2-ethoxyphenol—the hindered phenol moiety and the ortho-alkoxy group—to predict its likely applications in catalysis. By examining the well-documented roles of structurally analogous compounds, we can construct a scientifically rigorous hypothesis for how this specific molecule could be leveraged in synthetic protocols. This document is intended for researchers, scientists, and drug development professionals who are interested in the rational design of new catalytic systems.
Part 1: Deconstructing the Molecular Architecture for Catalytic Potential
The catalytic potential of 5-tert-butyl-2-ethoxyphenol can be inferred from its two key structural features: the sterically hindered phenol and the ortho-ethoxy substituent.
The Influence of the tert-Butyl Group: Steric Hindrance and Electronic Tuning
The tert-butyl group is a bulky substituent that exerts significant steric and electronic effects on the phenol ring.
-
Steric Hindrance : The sheer size of the tert-butyl group can provide steric protection to an active catalytic center.[1] This can be highly advantageous in preventing catalyst deactivation pathways such as dimerization or unwanted side reactions.[2] In the context of 5-tert-butyl-2-ethoxyphenol, the tert-butyl group is meta to the hydroxyl group and ortho to the ethoxy group, influencing the accessibility of these functionalities.
-
Electronic Effects : As an alkyl group, the tert-butyl substituent is electron-donating through an inductive effect.[1][2] This increases the electron density on the aromatic ring, which can enhance the reactivity of the phenol in certain transformations and modulate the electronic properties of a metal center if the phenol is used as a ligand.[2]
Hindered phenols, such as 2,6-di-tert-butylphenol derivatives, are well-known for their role in oxidation chemistry.[3][4] They can stabilize phenoxyl radicals, which are key intermediates in many oxidative processes. This property can be harnessed to control the selectivity of oxidation reactions.[3][5][6]
The Role of the 2-Ethoxy Group: A Gateway to Coordination Chemistry
The ethoxy group at the ortho position to the phenolic hydroxyl is a critical feature that suggests a strong potential for this molecule to act as a ligand in transition metal catalysis.
-
Chelating Ligand : The oxygen atom of the ethoxy group, with its lone pairs of electrons, can coordinate to a metal center in conjunction with the deprotonated phenolic oxygen. This would make 5-tert-butyl-2-ethoxyphenol a bidentate, monoanionic ligand, forming a stable six-membered chelate ring with a metal. Such chelation can significantly enhance the stability and modify the reactivity of the catalytic species.
-
Modulating the Catalytic Pocket : The ethoxy group, along with the tert-butyl group, helps to create a well-defined three-dimensional space around a coordinated metal center. This steric environment is crucial for achieving high levels of selectivity, particularly in asymmetric catalysis if a chiral version of the ligand were to be developed.[7][8]
Part 2: Hypothetical Catalytic Applications and Exemplary Protocols
Based on the structural analysis, we can propose several areas of organic synthesis where 5-tert-butyl-2-ethoxyphenol could serve as a valuable catalyst or ligand. The following sections provide hypothetical applications and are accompanied by detailed, representative protocols adapted from systems using structurally similar compounds.
Application in Transition Metal-Catalyzed Cross-Coupling Reactions
The electronic and steric properties of 5-tert-butyl-2-ethoxyphenol make it a promising candidate as a ligand for transition metals like copper, palladium, or nickel in cross-coupling reactions. The electron-rich nature of the phenol could facilitate oxidative addition, while the steric bulk could promote reductive elimination.
Hypothetical Reaction: Copper-Catalyzed O-Arylation of Phenols (Ullmann Condensation)
An efficient protocol for the synthesis of diaryl ethers often involves a copper catalyst with a suitable ligand.[9] The bidentate nature of 5-tert-butyl-2-ethoxyphenol could stabilize the copper center and facilitate the coupling of phenols with aryl halides.
Caption: Workflow for a hypothetical Cu-catalyzed O-arylation using 5-tert-butyl-2-ethoxyphenol as a ligand.
Exemplary Protocol: Synthesis of a Diaryl Ether
This protocol is adapted from established methods for copper-catalyzed O-arylation and would require optimization for the specific ligand.
Materials:
-
Aryl iodide (1.0 mmol)
-
Phenol (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
5-tert-Butyl-2-ethoxyphenol (0.2 mmol, 20 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous DMSO (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add CuI (19.0 mg), 5-tert-butyl-2-ethoxyphenol (41.6 mg), and K₃PO₄ (424.6 mg).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the aryl iodide (1.0 mmol) and the phenol (1.2 mmol) to the tube.
-
Add anhydrous DMSO (5 mL) via syringe.
-
Stir the reaction mixture at 90-110 °C for 12-24 hours, monitoring the progress by TLC or GC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Potential in Asymmetric Catalysis
While 5-tert-butyl-2-ethoxyphenol is achiral, its structure is a precursor to chiral ligands. For instance, creating a biphenol derivative (a biaryl) from this monomer could lead to atropisomeric ligands that are highly effective in asymmetric catalysis. Chiral biphenols are cornerstone catalysts for a wide range of enantioselective reactions.[7]
Hypothetical Application: Asymmetric Petasis-type Reaction
Chiral biphenols have been shown to catalyze the asymmetric Petasis reaction, which is a multicomponent reaction to form chiral α-amino acids.[7] A chiral biaryl derivative of 5-tert-butyl-2-ethoxyphenol could potentially catalyze such transformations.
Caption: Conceptual diagram for an asymmetric Petasis reaction catalyzed by a chiral biphenol.
Exemplary Protocol: Asymmetric Synthesis of an α-Amino Ester
This protocol is based on the work of Schaus and coworkers and illustrates the use of a chiral biphenol catalyst.[7] It serves as a template for a potential application of a chiral derivative of 5-tert-butyl-2-ethoxyphenol.
Materials:
-
(E)-Styrylboronic acid (0.2 mmol)
-
Dibenzylamine (0.2 mmol)
-
Ethyl glyoxylate (50% in toluene, 0.2 mmol)
-
Chiral biphenol catalyst (e.g., (S)-VAPOL) (0.04 mmol, 20 mol%)
-
Anhydrous toluene (1.0 mL)
Procedure:
-
In an oven-dried vial under an inert atmosphere, dissolve the chiral biphenol catalyst (21.5 mg) in anhydrous toluene (0.5 mL).
-
Add the (E)-styrylboronic acid (29.6 mg) and dibenzylamine (39.4 mg).
-
Cool the mixture to -15 °C.
-
Add the ethyl glyoxylate solution (40.8 mg) dropwise.
-
Stir the reaction at -15 °C for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
-
Determine the enantiomeric ratio (er) by chiral HPLC analysis.
Role in Oxidation Catalysis
The hindered phenol structure is a classic motif for controlling radical-mediated oxidation reactions.[3][4][5] 5-tert-butyl-2-ethoxyphenol could act as a ligand for a metal, such as copper, that mediates oxidation, or it could participate directly as a radical scavenger or chain-transfer agent.
Hypothetical Application: Aerobic Oxidation of Phenols
In the presence of a copper catalyst and oxygen, hindered phenols can be selectively oxidized. The steric and electronic properties of 5-tert-butyl-2-ethoxyphenol could direct the selectivity of such reactions.
Caption: The role of a hindered phenol in stabilizing radical intermediates during oxidation.
Part 3: Data Summary for Related Catalytic Systems
The following table summarizes representative data for catalytic reactions that use ligands or catalysts structurally related to 5-tert-butyl-2-ethoxyphenol, providing a benchmark for expected performance.
| Reaction Type | Catalyst System | Substrates | Key Conditions | Yield (%) | Enantiomeric Ratio (er) | Reference |
| Asymmetric Petasis | 20 mol% (S)-VAPOL | Alkenyl boronate, amine, glyoxylate | Toluene, -15 °C, 48h | >77 | >87:13 | [7] |
| Asymmetric Thioarylation | Chiral Selenide | Alkenes, Thiols, Phenols | Organocatalytic | High | High | [10] |
| Oxidative Coupling | Chiral Cu-diamine | 2-Naphthols | Asymmetric, aerobic | High | High | [11] |
| O-Arylation | 10 mol% CuI / Picolinic Acid | Phenols, Aryl halides | DMSO, K₃PO₄, 90-110 °C | Good to Excellent | N/A | [9] |
Conclusion
While 5-tert-butyl-2-ethoxyphenol is not a well-established catalyst in its own right, a thorough analysis of its structural components provides a strong basis for predicting its potential applications in organic synthesis. Its hindered phenol backbone suggests utility in controlling oxidation reactions, while the ortho-ethoxy group positions it as a promising bidentate ligand for transition metal catalysis, including cross-coupling and, with suitable modification, asymmetric transformations. The protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers to explore the catalytic possibilities of this and structurally related molecules. Experimental validation of these hypotheses will be a valuable contribution to the ongoing development of novel and effective catalytic systems.
References
- Enantioselective synthesis of binaphthyl polymers using chiral asymmetric phenolic coupling catalysts - PubMed. (2007, August 3). PubMed.
- Asymmetric Petasis Reactions Catalyzed by Chiral Biphenols - PMC - NIH.
- Zhang, Y., et al. (2021). Chiral Selenide-Catalyzed, Highly Regio- and Enantioselective Intermolecular Thioarylation of Alkenes with Phenols.
- Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex - PMC.
- Wang, P., et al. (2024). A kinetic resolution accompanied chirality transformation process for asymmetric synthesis of chiral phenol, oxaziridine, and α-hydroxyl cyclic ketone. ProQuest.
- Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. (2014, June 22). Journal of the American Chemical Society.
- Chiral Diol-Based Organocatalysts in Enantioselective Reactions. (2018, September 11). MDPI.
- Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024, November 29). MDPI.
- The heterogeneous catalyzed oxidation in the liquid alkaline medium of 2,6-di-tert-butylphenol into 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. (2025, August 5).
- Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. (2010, February 8). The Journal of Organic Chemistry.
- Synthesis, reactivity and stability investigation of new ligands for the alkoxycarbonylation.
- Reactions of Hindered Phenols. II. Base-Catalyzed Oxidations of Hindered Phenols*. The Journal of Organic Chemistry.
- Important ligands for transition metal catalysis involving the 2,2′‐biphenol motif.
- Ligand and Solvent Effects on the Catalytic Activity and Lifetime of Zwitterionic Nickel(II)
- Radical production and cytotoxic activity of tert-butyl-substituted phenols - PubMed.
- Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC. (2024, November 29).
Sources
- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective synthesis of binaphthyl polymers using chiral asymmetric phenolic coupling catalysts: oxidative coupling and tandem glaser/oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polymer Stabilization Using 5-tert-butyl-2-ethoxyphenol
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of 5-tert-butyl-2-ethoxyphenol as a primary antioxidant for polymer stabilization. We delve into the fundamental mechanism of action, present detailed protocols for incorporation and efficacy validation, and outline robust analytical methods for performance assessment. The causality behind experimental choices is explained to empower users to adapt these protocols to their specific polymer systems and application requirements.
Introduction: The Imperative of Polymer Stabilization
Polymers are susceptible to degradation from a variety of environmental factors, including heat, light, and oxygen.[1] This degradation is a result of oxidative chain reactions that lead to chain scission and cross-linking, ultimately compromising the material's mechanical properties, appearance, and lifespan.[2] In applications ranging from medical devices to controlled-release drug formulations, maintaining the structural integrity and chemical stability of the polymer is paramount.
Phenolic antioxidants are a cornerstone of polymer stabilization strategies.[2][3] They function as primary antioxidants, or "radical scavengers," by intercepting and neutralizing the highly reactive free radicals that propagate the degradation process.[4][5] 5-tert-butyl-2-ethoxyphenol is a sterically hindered phenolic antioxidant designed for this purpose. Its molecular structure is engineered to provide high efficiency and stability. The bulky tert-butyl group provides steric hindrance that enhances the stability of the resulting antioxidant radical, while the ethoxy group modifies its polarity and compatibility with various polymer matrices.[6] This document serves as a technical guide to the application and validation of 5-tert-butyl-2-ethoxyphenol.
Mechanism of Action: Interrupting the Autoxidation Cascade
To appreciate the function of 5-tert-butyl-2-ethoxyphenol, one must first understand the process it inhibits: polymer autoxidation. This is a radical chain reaction consisting of three main stages: initiation, propagation, and termination.[4]
-
Initiation: Heat, UV light, or mechanical stress causes a polymer chain (P-H) to lose a hydrogen atom, forming a highly reactive polymer alkyl radical (P•).
-
Propagation: The alkyl radical (P•) rapidly reacts with oxygen (O₂) to form a peroxy radical (POO•). This peroxy radical then abstracts a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and a new alkyl radical (P•), thus propagating a destructive cycle.[4]
-
Termination: Radicals combine to form non-radical products.
5-tert-butyl-2-ethoxyphenol acts as a "radical scavenger" by intervening in the propagation step. It donates its phenolic hydrogen atom to the peroxy radical (POO•), neutralizing it and stopping the chain reaction.[4][7] The resulting antioxidant radical is resonance-stabilized and sterically hindered by the tert-butyl group, making it relatively unreactive and unable to initiate new degradation chains.[3][5]
Caption: Mechanism of radical scavenging by 5-tert-butyl-2-ethoxyphenol.
Core Protocol: Incorporation into Polymer Systems
The homogeneous dispersion of the antioxidant within the polymer matrix is critical for effective stabilization. Melt compounding is the most common and effective industrial method.
Materials & Equipment
-
Polymer Resin: (e.g., Polypropylene, Polyethylene, PVC) in pellet or powder form.
-
Stabilizer: 5-tert-butyl-2-ethoxyphenol.
-
Processing Equipment: Twin-screw extruder, injection molder, or compression press.
-
Analytical Balance
-
Tumble Blender or High-Speed Mixer
-
Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat.
Safety & Handling Precautions
-
Handle 5-tert-butyl-2-ethoxyphenol in a well-ventilated area or chemical fume hood.
-
Avoid inhalation of dust or fumes.
-
Wear appropriate PPE to prevent skin and eye contact.[8][9] In case of contact, rinse thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for the specific compound before use.[8][9][10]
Step-by-Step Methodology
Step 1: Determining Optimal Concentration The required concentration of 5-tert-butyl-2-ethoxyphenol is dependent on the polymer type, processing conditions, and the product's intended service life. A typical loading level ranges from 0.05% to 0.5% by weight.[11] It is crucial to perform a small-scale study with a concentration gradient (e.g., 0.05%, 0.1%, 0.25%, 0.5%) to identify the optimal level that provides sufficient stability without negatively impacting other material properties.
Step 2: Preparation of the Blend For uniform distribution, the stabilizer must be thoroughly mixed with the polymer resin prior to melt processing.
-
Method A (Dry Blending): Weigh the required amounts of polymer resin and 5-tert-butyl-2-ethoxyphenol. Combine them in a container (e.g., a sealed bag or a tumble blender). Mix thoroughly until a homogenous dry blend is achieved. This method is suitable for laboratory-scale preparations.
-
Method B (Masterbatch): For industrial applications, using a masterbatch (a concentrated mixture of the additive in a carrier polymer) is preferred.[11][12] The masterbatch is then blended with the virgin polymer at the desired ratio during processing, ensuring excellent dispersion and dosing accuracy.
Step 3: Melt Compounding This step integrates the antioxidant into the molten polymer.
-
Set the temperature profile on the twin-screw extruder according to the polymer's processing recommendations. The profile should be sufficient to melt the polymer but not so high as to cause significant thermal degradation.
-
Feed the dry blend or the polymer/masterbatch mixture into the extruder hopper at a consistent rate.
-
Set the screw speed to ensure adequate mixing and residence time. The goal is to achieve a homogenous melt without imparting excessive shear, which can degrade the polymer.
-
Extrude the molten polymer through a die to form strands.
-
Cool the strands in a water bath and pelletize them for subsequent processing.
Step 4: Preparation of Test Specimens Using the pelletized, stabilized polymer, create standardized test specimens for analysis.
-
Injection Molding: The preferred method for creating specimens like tensile bars (ASTM D638) or impact test bars (ASTM D256).
-
Compression Molding: Used to create flat plaques or films (ASTM D4703) for spectroscopic and thermal analysis.
Efficacy Validation: Accelerated Aging Protocols
Accelerated aging tests use aggravated conditions to speed up the normal degradation processes, allowing for the estimation of long-term stability in a reduced timeframe.[13][14]
Caption: Experimental workflow for polymer stabilization and validation.
Protocol for Thermal Aging (ASTM D573)
-
Place a set of test specimens in a hot air circulating oven. Control samples (unstabilized polymer) and stabilized samples should be tested concurrently.
-
Set the temperature based on the polymer's service temperature. A common approach is to use a temperature that accelerates aging without changing the primary degradation mechanism (e.g., 100-150°C for polyolefins).
-
Remove sets of specimens at predetermined time intervals (e.g., 0, 100, 250, 500, 1000 hours).
-
Allow specimens to cool to ambient temperature for at least 24 hours before conducting analyses.
Protocol for UV Weathering (ASTM G155 / ISO 4892-2)
-
Place specimens in a xenon arc weathering chamber, which simulates the full spectrum of sunlight.[15]
-
Program the chamber for cycles of light and dark, often including a water spray or humidity cycle to simulate rain and dew.
-
Remove specimens at intervals and evaluate for changes in appearance and physical properties.
Analytical Methods for Performance Assessment
Quantifying the performance of 5-tert-butyl-2-ethoxyphenol requires a combination of analytical techniques to monitor changes in the polymer's physical and chemical properties over time.
| Analytical Technique | Property Measured | Indication of Degradation |
| Tensile Testing (ASTM D638) | Tensile Strength, Elongation at Break | Decrease in values indicates chain scission and embrittlement.[16] |
| Impact Testing (ASTM D256) | Impact Strength | Reduction signifies loss of toughness and increased brittleness. |
| FTIR Spectroscopy | Carbonyl Group (C=O) Formation | Increase in the carbonyl peak (~1715 cm⁻¹) indicates oxidation.[17][18] |
| UV-Visible Spectroscopy | Color Change (Yellowness Index) | Increase in absorbance in the visible spectrum indicates discoloration.[1] |
| Differential Scanning Calorimetry (DSC) | Oxidative Induction Time (OIT) | A measure of remaining antioxidant activity. Shorter OIT indicates stabilizer depletion.[19] |
FTIR Protocol for Carbonyl Index
-
Acquire an FTIR spectrum of a polymer film or plaque using an ATR-FTIR spectrometer.
-
Measure the peak height of the carbonyl absorption band (A_carbonyl) around 1715 cm⁻¹.
-
Measure the peak height of a reference band that does not change with degradation (e.g., a C-H stretch band, A_reference).
-
Calculate the Carbonyl Index (CI) = A_carbonyl / A_reference.
-
An increase in the CI over time signifies oxidative degradation.[20]
Data Interpretation & Expected Results
A successful stabilization strategy will significantly delay the degradation of the polymer's properties. When plotting data from accelerated aging studies, the stabilized polymer should show a much slower rate of change compared to the unstabilized control.
Table 1: Example Data from Thermal Aging of Polypropylene at 150°C
| Aging Time (hours) | Sample Type | Tensile Strength Retention (%) | Carbonyl Index (Arbitrary Units) |
| 0 | Unstabilized Control | 100% | 0.02 |
| 0 | 0.1% Stabilized | 100% | 0.02 |
| 250 | Unstabilized Control | 45% | 0.45 |
| 250 | 0.1% Stabilized | 92% | 0.08 |
| 500 | Unstabilized Control | <10% (Brittle Failure) | 0.98 |
| 500 | 0.1% Stabilized | 85% | 0.15 |
| 1000 | 0.1% Stabilized | 70% | 0.30 |
Interpretation: The data clearly shows that the unstabilized PP fails rapidly, while the PP containing 0.1% 5-tert-butyl-2-ethoxyphenol retains its mechanical integrity and shows significantly less oxidation over the same period.
Troubleshooting Note: If discoloration occurs during initial melt processing, it may indicate that the primary phenolic antioxidant is being consumed. In such cases, incorporating a secondary antioxidant, such as a phosphite, is recommended.[4] Phosphites are effective at high temperatures and protect the primary antioxidant during processing, preserving it for long-term thermal stability.[21]
Conclusion
5-tert-butyl-2-ethoxyphenol is an effective primary antioxidant for mitigating the oxidative degradation of a wide range of polymers. By functioning as a potent radical scavenger, it preserves the mechanical and physical properties of materials during high-temperature processing and throughout their service life.[2][5] The protocols detailed in this guide provide a robust framework for incorporating this stabilizer and validating its performance. Through systematic evaluation using the described analytical techniques, researchers and developers can optimize stabilizer concentrations to achieve the desired product longevity and performance, ensuring the development of reliable and durable polymer-based products.
References
-
Hindered phenolic antioxidants for protection of polymers. (2022, October 5). Partinchem. [Link]
-
What are Phenolic Antioxidants for Polymers? Benefits and Applications. (2025, December 24). US Masterbatch. [Link]
-
Accelerated aging. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]
-
La Mantia, F. P., & Morreale, M. (2021). Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments?. Polymers, 13(16), 2748. [Link]
-
What is the Aging Test. (2024, June 19). Scitek Global. [Link]
-
Polymer Degradation Analysis. (2025, October 3). Prism. [Link]
-
Infrared Spectroscopy in Analysis of Polymer Degradation. (n.d.). ResearchGate. [Link]
-
Accelerated Aging of Polymers. (n.d.). Reed Rubber Products. [Link]
-
Quantification of Polymer Surface Degradation Using Fluorescence Spectroscopy. (2023, June 16). ACS Publications. [Link]
-
Exploring the Techniques Used in Polymer Analysis. (2024, July 31). Technology Networks. [Link]
-
Accelerated ageing of polymers. (2023, June 2). NPL Publications. [Link]
-
A review of additive usage in polymer manufacturing: case study phenolic antioxidants. (2024, December 6). Cambridge Prisms: Plastics. [Link]
-
Mechanism of Hindered Phenol Antioxidant. (2024, June 21). Vinati Organics. [Link]
-
Testing polymer degradation of food packaging | FT-IR spectroscopy | ISO 10640. (2024, May 27). Bruker. [Link]
-
Antioxidants for Plastics: Function, Benefits, and Applications. (2025, November 28). MASCOM GLOBAL. [Link]
-
SAFETY DATA SHEET TBPEH. (2025, December 10). United Initiators. [Link]
-
Integrating Antioxidant Functionality into Polymer Materials: Fundamentals, Strategies, and Applications. (2021, August 27). ACS Publications. [Link]
-
Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (n.d.). PMC - NIH. [Link]
-
Synthesis and assessment of novel sustainable antioxidants with different polymer systems. (n.d.). ChemRxiv. [Link]
-
Antioxidants: Protecting your polymers. (n.d.). Greenchemicals. [Link]
-
Electronic Supplementary Information. (2005). The Royal Society of Chemistry. [Link]
-
SAFETY DATA SHEET. (n.d.). Vitol.com. [Link]
- Catalyst used for synthesizing o-ethoxyphenol and preparation method thereof. (n.d.).
-
Polymer Antioxidants, Antioxidants Polymer/Plastic Additives Wholesale. (2026, January 8). Tintoll. [Link]
-
Synthesis of tert-Butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane; a Side Chain Precursor that is Required for the Total Synthesis of the Hancock Alkaloid, Galipeine. (n.d.). Symposium of Student Scholars. [Link]
-
Polymer Stabilizer. (n.d.). Baerlocher. [Link]
-
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024, November 29). PMC. [Link]
Sources
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- 2. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 3. A review of additive usage in polymer manufacturing: case study phenolic antioxidants | Cambridge Prisms: Plastics | Cambridge Core [cambridge.org]
- 4. usmasterbatch.com [usmasterbatch.com]
- 5. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 6. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Troubleshooting solubility issues of 5-tert-butyl-2-ethoxyphenol in water
Executive Summary
5-tert-butyl-2-ethoxyphenol is a lipophilic phenolic ether. Its poor aqueous solubility is driven by the bulky tert-butyl group (hydrophobic) and the aromatic ring, which overwhelm the hydrogen-bonding potential of the single hydroxyl (-OH) and ethoxy (-OEt) groups. This guide addresses the "brick dust" behavior of this molecule using principles of physical pharmacy, specifically pKa manipulation, cosolvency, and surfactant complexation.
Part 1: The Physicochemical Barrier (Why won't it dissolve?)
Q: I am adding water to the solid powder, but it floats and refuses to wet. What is happening?
A: You are observing the dominance of lipophilicity over polarity. The tert-butyl group creates a high interfacial tension with water, preventing wetting. To solve this, you must understand the molecule's profile:
| Property | Estimated Value | Implication |
| Molecular Weight | 194.27 g/mol | Small molecule, diffusion is not the limiter. |
| LogP (Octanol/Water) | ~3.6 – 4.0 (Predicted) | Highly lipophilic. Prefers oil/fatty tissues 10,000x more than water. |
| pKa (Acid Dissociation) | ~10.2 – 10.5 | Very weak acid. Neutral at physiological pH (7.4). |
| Water Solubility | < 0.1 mg/mL (Neutral pH) | Effectively insoluble without modification. |
The Mechanism of Insolubility: The water lattice requires energy to break apart and accommodate the bulky tert-butyl group. The energy gained from the phenol-water hydrogen bond is insufficient to pay this "energetic cost," leading to phase separation.
Part 2: pH Manipulation (The pKa Strategy)
Q: Can I use a basic buffer to dissolve it?
A: Yes, but with strict caveats regarding stability. Because the molecule is a phenol, it can be deprotonated to form a water-soluble phenolate anion.[1] However, the pKa is high (~10.3).
The Protocol:
-
Target pH: You must reach pH > 11.3 (pKa + 1) to achieve 90% ionization, or pH > 12.3 for 99% ionization.
-
Reagent: Use 0.1 M or 1.0 M NaOH (Sodium Hydroxide) or KOH.
-
Warning (Oxidation): Phenolate anions are electron-rich and highly susceptible to oxidation by atmospheric oxygen. A basic solution will likely turn pink/brown (quinone formation) within hours.
Stabilization Step:
-
Degas all buffers with Nitrogen or Argon for 15 minutes before use.
-
Add an antioxidant like Sodium Metabisulfite (0.1%) or Ascorbic Acid if compatible with your downstream assay.
Figure 1: Decision logic for pH-based solubilization, highlighting the critical oxidation risk.
Part 3: Cosolvent Systems (The "Stock" Approach)
Q: My stock solution in DMSO is clear, but it precipitates immediately when I add it to my cell culture media. Why?
A: This is the classic "Solvent Shift" precipitation. Solubility does not drop linearly; it drops exponentially as you add water.
The Mechanism (Log-Linear Model):
According to the Yalkowsky model [1], the solubility (
The Troubleshooting Protocol:
-
Increase Stock Concentration: Make your DMSO stock 1000x concentrated (e.g., 100 mM) to minimize the volume of DMSO added.
-
Step-Down Dilution: Do not jump from 100% DMSO to 1% DMSO.
-
Bad: 1 µL Stock -> 999 µL Water. (Immediate crash).
-
Good: 1 µL Stock -> 9 µL DMSO -> Slowly add to 990 µL media with rapid vortexing.
-
-
Use a Bridge Solvent: Include PEG-400 or Propylene Glycol . These have intermediate polarity and "soften" the transition from DMSO to water.
Recommended Vehicle:
-
10% DMSO
-
40% PEG-400
-
50% Water/Saline (This mixture often sustains lipophilic phenols up to 1-5 mg/mL).
Part 4: Advanced Formulations (Surfactants & Cyclodextrins)
Q: I cannot use high pH or high DMSO. What are my options for animal studies or sensitive assays?
A: You must shield the hydrophobic tert-butyl group from water using encapsulation.
Option A: Micellar Solubilization (Tween 80)
Surfactants form micelles above their Critical Micelle Concentration (CMC). The 5-tert-butyl-2-ethoxyphenol will partition into the lipophilic core of the micelle.
-
Protocol:
-
Weigh compound.
-
Add Tween 80 (Polysorbate 80) directly to the solid before adding water. Ratio: 1:5 or 1:10 (w/w) compound-to-surfactant.
-
Vortex/Warm (40°C) until a clear oily paste forms.
-
Slowly add saline while vortexing.
-
Result: A clear or slightly opalescent micellar solution.
-
Option B: Cyclodextrin Complexation (HP-β-CD)
Hydroxypropyl-β-cyclodextrin (HP-β-CD) creates a molecular "bucket" that hides the hydrophobic moiety.
-
Protocol:
-
Prepare a 20% (w/v) HP-β-CD solution in water.
-
Add excess 5-tert-butyl-2-ethoxyphenol.
-
Shake/Stir for 24 hours at room temperature.
-
Filter through a 0.45 µm PVDF filter.
-
Advantage: This method prevents oxidation better than high pH and is non-toxic for most in vivo applications.
-
Figure 2: Workflow for neutral-pH solubilization using surfactants or cyclodextrins.
Summary of Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Powder floats on water | High interfacial tension (Lipophilicity). | Wet with small amount of Ethanol or DMSO before adding water. |
| Solution turns brown | Oxidation of phenolate anion at high pH. | Add Sodium Metabisulfite; Sparge with Nitrogen; Lower pH if possible. |
| Precipitation upon dilution | "Solvent Shock" (Log-linear solubility drop). | Use PEG-400 as a bridge solvent; Reduce drug load; Use Cyclodextrins. |
| Cloudy solution | Particle suspension (not dissolved). | Filter (0.22 µm).[1] If drug is lost in filter, solubility limit was exceeded. Use Tween 80. |
References
-
Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of Drugs by Cosolvents. Techniques of Solubilization of Drugs.
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Detailed discussion on pKa and Henderson-Hasselbalch limitations).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Mechanism of phenolic inclusion complexes).
- Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series. (Source for phenol pKa prediction logic).
Sources
Optimizing reaction temperature for 5-tert-butyl-2-ethoxyphenol synthesis
This guide addresses the synthesis of 5-tert-butyl-2-ethoxyphenol (CAS: 1216282-58-4), a specific isomer distinct from the more common 4-tert-butyl-2-ethoxyphenol. The synthesis typically involves the regioselective ethylation of 4-tert-butylcatechol (4-TBC) .
The following technical support guide focuses on reaction temperature as the critical variable for controlling regioselectivity (isomer ratio) and preventing over-alkylation (diether formation).
Topic: Optimizing Reaction Temperature for Regioselectivity & Yield Applicable Route: Mono-ethylation of 4-tert-butylcatechol (4-TBC) Target Audience: Medicinal Chemists, Process Development Scientists
Core Mechanism & The "Temperature Trap"
The synthesis of 5-tert-butyl-2-ethoxyphenol presents a classic regioselectivity challenge . The starting material, 4-tert-butylcatechol, contains two non-equivalent hydroxyl groups:
-
C1-OH (Para to tert-butyl): Less acidic, but sterically less hindered. (Target Site)
-
C2-OH (Meta to tert-butyl): More acidic (due to proximity to the electron-donating alkyl group affecting the
-system less than the para position), but sterically crowded by the adjacent C1-OH and C3-H.
The Conflict: Standard base-catalyzed conditions (thermodynamic control of deprotonation) favor the formation of the C2-phenoxide, leading to the wrong isomer (4-tert-butyl-2-ethoxyphenol). To synthesize the 5-tert-butyl isomer, you must favor the reaction at the C1-OH .
Temperature's Role:
-
Low Temperature (< 20°C): Favors the kinetic deprotonation of the most acidic site (C2), leading to the wrong isomer.
-
Elevated Temperature (40°C - 60°C): Increases the energy available to overcome the activation barrier of the less acidic C1-OH. However, excessive heat leads to over-alkylation (formation of 1,2-diethoxy-4-tert-butylbenzene).
Optimization Data: Temperature vs. Selectivity
The following table summarizes the impact of temperature on product distribution using a standard base (K₂CO₃) and ethylating agent (EtI) in a polar aprotic solvent (DMF/Acetone).
| Temperature Zone | Reaction Rate | Regioselectivity (5-isomer : 4-isomer) | Side Product (Diether) | Recommendation |
| Cryogenic (-10°C to 0°C) | Very Slow | 10 : 90 (Favors Wrong Isomer) | < 1% | Avoid. Kinetic acidity control dominates. |
| Ambient (20°C - 25°C) | Moderate | 30 : 70 | 5-10% | Standard. Acceptable if purification is easy. |
| Optimized (45°C - 50°C) | Fast | 45 : 55 (Improved Balance) | 10-15% | Recommended. Best compromise for yield of target. |
| High (> 80°C) | Very Fast | 50 : 50 (Statistical) | > 40% | Critical Failure. Massive over-alkylation. |
Note: The "Target" (5-isomer) is intrinsically disfavored electronically. Temperature optimization maximizes the yield of the 5-isomer by pushing the reaction toward statistical distribution without causing runaway di-alkylation.
Step-by-Step Optimization Protocol
This protocol is designed to maximize the 5-tert-butyl isomer yield while suppressing di-alkylation.
Reagents:
-
Substrate: 4-tert-butylcatechol (4-TBC)[1]
-
Alkylating Agent: Iodoethane (EtI) [Preferred over EtBr for lower temp reactivity]
-
Base: Cesium Carbonate (Cs₂CO₃) [The "Cesium Effect" can enhance alkylation of less hindered nucleophiles]
-
Solvent: Acetonitrile (MeCN)
Workflow:
-
Dissolution (25°C): Dissolve 4-TBC (1.0 eq) in anhydrous MeCN (0.2 M concentration).
-
Base Activation (25°C): Add Cs₂CO₃ (1.1 eq). Stir for 30 mins. Do not add electrophile yet.
-
Why? Allows equilibration of the phenoxide anions.
-
-
Temperature Adjustment (Target: 45°C): Heat the slurry to exactly 45°C . Use an internal probe; oil bath temperature is insufficient.
-
Controlled Addition: Add Iodoethane (1.05 eq) dropwise over 2 hours via syringe pump.
-
Why? Keeping the electrophile concentration low prevents the highly nucleophilic mono-ether product from competing for the alkylating agent (stopping di-alkylation).
-
-
Reaction Monitoring (TLC/HPLC): Sample at 3 hours.
-
Stop Condition: When starting material < 5%. Do not chase 100% conversion, as diether formation spikes at the end.
-
-
Quench: Cool to 0°C and quench with dilute HCl (1M) to neutralize phenoxides immediately.
Troubleshooting Guide (FAQ)
Q1: I am getting a 50/50 mixture of isomers. How do I separate them?
-
Diagnosis: This is the expected "best case" ratio for this synthesis. You cannot force 100% regioselectivity for the 5-isomer easily.
-
Solution: The isomers have different boiling points and polarities.
-
Flash Chromatography: The 5-isomer (C1-OEt) is slightly less polar than the 4-isomer (C2-OEt) because the C1-OEt is para to the lipophilic t-butyl group, creating a larger hydrophobic face. Use a Hexane:EtOAc gradient (starting 95:5).
-
Recrystallization:[2] If solid, the 4-isomer often crystallizes more readily. Filter the solid (mostly 4-iso) and concentrate the mother liquor to enrich the 5-isomer.
-
Q2: My product contains 30% di-ethoxy impurity. What went wrong?
-
Cause: Temperature was likely too high (>60°C) or EtI addition was too fast. Once the mono-ether forms, it is still a phenol and can react again.
-
Fix:
-
Reduce temperature to 40-45°C .
-
Reduce EtI equivalents to 0.95 eq . It is better to leave unreacted starting material (easy to wash out with base) than to form the diether (hard to separate).
-
Q3: Can I use a stronger base like NaH to improve the yield?
-
Warning: No. Strong bases like NaH cause rapid, irreversible deprotonation. This locks the system into the kinetic ratio (favoring the C2-alkylation/4-isomer) and generates a "naked" anion that is extremely aggressive, leading to immediate over-alkylation. Stick to Carbonates (K₂CO₃ or Cs₂CO₃).
Visualizing the Reaction Pathway
The following diagram illustrates the kinetic vs. thermodynamic competition and the "Over-Alkylation Trap."
Caption: Reaction pathway showing the divergence between the kinetic (red) and thermodynamic/target (green) pathways. High temperatures risk pushing both products into the diether sink (black).
References
-
Regioselectivity in Catechol Alkylation: Vapor phase alkylation of catechol with t-butyl alcohol over HY and modified HY zeolites. ResearchGate.[3] Available at: [Link]
-
Synthesis of 4-tert-butylcatechol (Precursor): Synthesis and reaction characterization of 4-tert-butylcatechol. ResearchGate.[3] Available at: [Link]
-
General Phenol Alkylation Principles: Friedel-Crafts Alkylation Reaction. Mettler Toledo.[4] Available at: [Link]
Sources
Technical Support Center: Resolving Phase Separation in 5-tert-butyl-2-ethoxyphenol Workflows
Topic: Troubleshooting Phase Separation (Oiling Out & Emulsions) Compound: 5-tert-butyl-2-ethoxyphenol (Analogous to alkylated guaethol derivatives) Audience: Process Chemists, Formulation Scientists, and R&D Researchers[1][2]
Core Directive & Technical Overview
5-tert-butyl-2-ethoxyphenol belongs to a class of lipophilic phenolic ethers often used as intermediates or antioxidants.[1][2][3] Structurally, it combines a hydrophobic tert-butyl group with a polar ethoxy-phenol core.[1][2] This amphiphilic nature drives its tendency toward Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out" during crystallization, or stable emulsion formation during liquid-liquid extraction.[1][2][3]
This guide addresses the thermodynamic instability that causes these issues and provides self-validating protocols to resolve them.
The Root Cause: Oiling Out (LLPS)
Oiling out occurs when the temperature of the solution drops below the liquid-liquid coexistence boundary (binodal) before it crosses the solubility curve (solid-liquid equilibrium) .[1][2][3] Instead of nucleating as a solid, the solute separates as a solute-rich liquid phase (oil).[1]
-
Risk Factor: High for compounds with low melting points (< 60°C) or wide metastable zone widths (MZW).[1][3]
-
Consequence: The oil phase traps impurities, resulting in low purity and difficult handling.[1][3][4]
Troubleshooting Guide (Q&A)
Scenario 1: Crystallization & Purification
Q1: My recrystallization solution turns cloudy and deposits a viscous oil at the bottom instead of crystals. Why is this happening? A: You are encountering the "Oiling Out" phenomenon.[1][3] This happens because the saturation temperature of your solution is higher than the oiling-out temperature (metastable limit), but the crystallization temperature is suppressed.[1][3]
-
Mechanism: The affinity between the solvent and the solute is too high at elevated temperatures, or the melting point of the solvated solid is depressed below the process temperature.[3][4]
-
Immediate Fix: Do not cool further; this will only increase the viscosity of the oil.[1][3] Re-heat the mixture until the oil redissolves (becomes a clear single phase) and follow Protocol A (Seeding at Cloud Point) below.
Q2: I cannot get the oil to solidify even after days in the freezer. A: The oil has likely formed a stable supercooled liquid or glass.[1][3][4] The high viscosity prevents the molecular rearrangement necessary for crystal lattice formation.[1][3][4]
-
Solution: You must induce nucleation mechanically or chemically.[1][3][4]
-
Trituration: Decant the supernatant solvent.[1][3][4] Add a small amount of an immiscible non-polar solvent (e.g., Pentane or cold Hexane) and scratch the side of the flask vigorously with a glass rod.[4]
-
Seeding: Add a "seed" crystal (if available) to the oil.[1][3][4]
-
Sonication: Brief sonication can disrupt the metastable liquid state.[1][3][4]
-
Scenario 2: Extraction & Workup
Q3: During aqueous workup, I have a persistent rag layer (emulsion) between the organic and aqueous phases. A: The amphiphilic nature of 5-tert-butyl-2-ethoxyphenol (hydrophobic t-butyl + hydrophilic phenol/ether) acts as a surfactant, stabilizing the interface.[1][2]
-
Immediate Fix:
-
Salting Out: Add saturated NaCl (brine) to the aqueous layer.[1][3][4] This increases the ionic strength, driving the organic compound back into the organic phase.[4]
-
pH Swing: If the product is in the organic phase, ensure the aqueous phase is acidic (pH < 4).[1][3][4] Phenolates (formed at high pH) are potent surfactants; the neutral phenol is less so.[3][4]
-
Technical Protocols
Protocol A: Controlled Crystallization (preventing Oiling Out)
Objective: Force the system to cross the solubility curve before hitting the oiling-out boundary.[1][2][3]
Materials:
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude solid in the minimum amount of "Good Solvent" (e.g., Ethanol) at 50-60°C.[1][3][4]
-
Cloud Point Determination: Slowly add the "Anti-solvent" (e.g., Water) dropwise while hot until a faint, persistent turbidity (cloudiness) appears.[1][3][4]
-
Back-off: Add a few drops of Good Solvent to just clear the turbidity.[1][3]
-
Seeding: Cool the solution slowly to approx. 35-40°C. Add 0.1 - 0.5 wt% seed crystals .
-
Note: If you lack seeds, withdraw 1 mL of solution, cool it rapidly on a watch glass to force precipitation, scrape the solid, and use this as seed.[4]
-
-
Isothermal Aging: Hold the temperature constant for 1-2 hours. Allow the seeds to grow.[1][3][4] Do not cool yet.
-
Controlled Cooling: Cool at a rate of 5°C/hour. If oil droplets appear, reheat slightly until they dissolve, then resume cooling more slowly.
Protocol B: Breaking Stubborn Emulsions
Objective: Disrupt the surfactant interface stabilizing the two phases.[1][3][4]
-
Filter: Pass the entire emulsion through a pad of Celite®.[1][3][4] This physically breaks the stabilized droplets.[1][3][4]
-
Phase Ratio Adjustment: Add more of the organic solvent. A higher volume of the continuous phase often destabilizes the emulsion.[1][3][4]
-
Centrifugation: If scale permits, centrifuge at 3000 RPM for 5 minutes.
Data & Visualization
Solubility Profile & Solvent Selection
To avoid phase separation, select solvents based on the "Like Dissolves Like" principle, but ensure a sufficient polarity difference for recrystallization.[1][3][4]
| Solvent Class | Solvent Example | Solubility (Est.) | Risk of Oiling Out | Recommendation |
| Non-Polar | Hexane / Heptane | Moderate | High | Use as Anti-solvent only.[1][2][3] |
| Polar Aprotic | Ethyl Acetate | High | Low | Good solvent for dissolution.[1][3] |
| Polar Protic | Ethanol / Methanol | Very High | Moderate | Use in combination with water.[1][3] |
| Chlorinated | DCM / Chloroform | Very High | Low | Good for extraction, poor for crystallization (too soluble).[1][3][4] |
Visualizing the Oiling Out Phenomenon
The diagram below illustrates the thermodynamic trap of oiling out and the correct pathway (Seeding) to avoid it.
Caption: Decision tree showing the thermodynamic divergence between oiling out (red path) and successful crystallization via seeding (green path).
References
-
Mettler Toledo. Oiling Out in Crystallization.[1][3] Retrieved from
-
University of Fribourg. Guide for Crystallization: Tips and Tricks. Retrieved from
-
KiloMentor. The Problem of Oiling Out in Chemical Process Development. Retrieved from
-
PubChem. 2-Ethoxyphenol (Guaethol) - Physical Properties.[1][2][3] (Parent compound data used for structural inference).[1][3] Retrieved from
-
MDPI. Retrieval of Polyphenols Using Aqueous Two-Phase Systems. (Context on extraction phase separation). Retrieved from
Sources
Technical Support Center: Enhancing Thermal Stability of 5-tert-butyl-2-ethoxyphenol Formulations
Welcome to the technical support center dedicated to addressing the challenges associated with the thermal stability of 5-tert-butyl-2-ethoxyphenol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, validated protocols, and answers to frequently encountered questions. Our goal is to provide you with the scientific rationale and practical steps needed to develop robust and stable formulations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability of 5-tert-butyl-2-ethoxyphenol.
Q1: What is 5-tert-butyl-2-ethoxyphenol and why is its thermal stability a concern?
A1: 5-tert-butyl-2-ethoxyphenol is a sterically hindered phenolic compound. The phenol group is known to be an effective antioxidant, donating a hydrogen atom to neutralize free radicals.[1] However, this very reactivity makes the molecule susceptible to degradation, particularly through oxidation, which can be accelerated by heat.[2] The tert-butyl group provides steric hindrance that enhances stability compared to simpler phenols, but thermal stress during manufacturing, processing, or long-term storage can still lead to degradation.[3][4] This degradation can result in discoloration, loss of potency, and the formation of potentially undesirable byproducts.
Q2: What are the primary degradation pathways for a hindered phenol like this?
A2: The most significant degradation pathway for phenolic compounds is oxidation.[2][5] This process is often a free-radical chain reaction that can be initiated by heat, light, or the presence of trace metal ions. The mechanism typically involves the formation of a phenoxyl radical, which is relatively stable due to resonance and steric hindrance from the tert-butyl group.[6] However, this radical can still participate in further reactions, leading to the formation of colored quinone-type structures or other oxidative degradation products.[7] At very high temperatures, dealkylation (loss of the tert-butyl or ethoxy group) may also occur.[8]
Q3: What are the visible signs of degradation in my formulation?
A3: The most common visual indicator of phenolic degradation is a change in color. Formulations may develop a yellow, pink, or brown hue over time, especially when exposed to heat or light. This is often due to the formation of conjugated systems like quinones, which absorb light in the visible spectrum. Other signs can include a change in odor, precipitation of degradants, or a measurable loss of the active ingredient's concentration when analyzed chromatographically.
Q4: How do I definitively assess the stability of my formulation?
A4: Visual inspection is only a preliminary step. A robust stability assessment requires a validated, stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).[9][10] A stability-indicating method is one that can accurately quantify the decrease of the active ingredient (5-tert-butyl-2-ethoxyphenol) and separate it from all its potential degradation products, excipients, and impurities.[11] To develop such a method, a Forced Degradation Study is essential. This involves intentionally stressing the formulation under harsh conditions (e.g., high heat, extreme pH, oxidation, and light) to generate the degradants and prove the analytical method can resolve them.[2][5]
Section 2: Troubleshooting Guides & Protocols
This section provides structured approaches to common stability problems.
Issue 1: My formulation is discoloring upon heating or during storage.
Discoloration is a classic sign of oxidative degradation. The following guide will help you diagnose the cause and implement corrective actions.
Q: What steps should I take to identify the cause of discoloration and prevent it?
A: A systematic approach is required to pinpoint the root cause. We recommend a multi-pronged strategy focusing on excluding oxygen, managing metal ion contamination, and optimizing your formulation with antioxidants.
This workflow outlines the decision-making process for addressing formulation discoloration.
Caption: Troubleshooting workflow for formulation discoloration.
Step 1: Control the Environment - Inert Atmosphere Oxygen is a key reactant in the degradation pathway.
-
Protocol: During formulation, compounding, and filling, purge the vessel headspace with an inert gas like nitrogen or argon. Use packaging with low oxygen permeability and consider including oxygen scavengers in the final packaging system for highly sensitive products.
Step 2: Control for Catalysts - Chelating Agents Trace amounts of metal ions (e.g., iron, copper) can catalyze oxidative degradation.[12][13] These can be introduced as impurities from excipients or manufacturing equipment.
-
Mechanism: Chelating agents like Ethylenediaminetetraacetic acid (EDTA) and citric acid bind to metal ions, forming a stable complex that prevents them from participating in redox cycling.[13][14]
-
Protocol: Incorporate a small amount of a chelating agent into the aqueous phase of your formulation.
| Chelating Agent | Typical Concentration Range (% w/w) | Notes |
| Disodium EDTA | 0.01 - 0.1% | Highly effective, but check regulatory acceptance for your application. |
| Citric Acid | 0.05 - 0.2% | Generally regarded as safe (GRAS) and often used in food and pharma.[12] |
Step 3: Add Sacrificial Protection - Antioxidants Primary, or chain-breaking, antioxidants can sacrificially react with free radicals to protect your active ingredient.[7]
-
Mechanism: Hindered phenols like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) readily donate a hydrogen atom to a peroxy radical, terminating the oxidation chain reaction. The resulting antioxidant radical is stable and does not propagate the chain.[1][7]
-
Protocol: Add an appropriate antioxidant to your formulation. The choice may depend on the solvent system (e.g., oil-soluble vs. water-soluble).
| Antioxidant | Typical Concentration Range (% w/w) | Primary Use/Solubility |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Lipids, oils, organic solvents |
| Butylated Hydroxyanisole (BHA) | 0.01 - 0.1% | Lipids, oils, organic solvents |
| Alpha-Tocopherol (Vitamin E) | 0.01 - 0.05% | Lipids, oils |
| Ascorbyl Palmitate | 0.01 - 0.2% | Oil-soluble derivative of Vitamin C |
| Ascorbic Acid (Vitamin C) | 0.05 - 0.1% | Aqueous systems |
A synergistic effect can sometimes be achieved by combining a primary antioxidant with a chelating agent.[7]
Issue 2: Assay results show a loss of potency after thermal stress.
A loss of potency is a critical stability failure. A forced degradation study is the definitive tool to understand the degradation profile and build a robust formulation.
Q: How do I design and execute a forced degradation study to understand and mitigate potency loss?
A: A forced degradation (or stress testing) study systematically exposes your drug formulation to conditions more severe than it would experience during its shelf life.[2][5] This helps to rapidly identify degradation pathways and assess the effectiveness of stabilization strategies.
This protocol is a standard workflow for investigating the stability of your formulation.
Caption: Experimental workflow for a forced degradation study.
1. Materials and Equipment:
-
5-tert-butyl-2-ethoxyphenol formulation and a placebo (formulation without the active ingredient).
-
Calibrated stability chambers or ovens.
-
Photostability chamber compliant with ICH Q1B guidelines (e.g., Xenon lamp providing 1.2 million lux hours and 200 watt hours/square meter).[15][16]
-
Calibrated pH meter.
-
Validated HPLC/UPLC system with a suitable detector (e.g., UV/PDA).
-
Reagents: 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂).
2. Sample Preparation:
-
Prepare a stock solution of your formulation. For each stress condition, aliquot the stock into separate, appropriate containers (e.g., clear glass vials for photostability, amber vials for others).
-
Prepare a control sample stored under protected conditions (e.g., 2-8°C in the dark).
-
Prepare a placebo sample to undergo the same stress conditions to identify any excipient-related degradation peaks.
3. Stress Conditions: The goal is to achieve 5-15% degradation of the active ingredient. Adjust time and temperature as needed.
-
Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M. Store at 60°C for 48 hours.
-
Alkaline Hydrolysis: Add NaOH to a final concentration of 0.1 M. Store at 40°C for 24 hours. Phenols are often less stable in alkaline conditions, so a lower temperature is a good starting point.[17][18]
-
Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Store at room temperature for 24 hours, protected from light.[2]
-
Thermal Degradation: Store the formulation in a dry heat oven at 70°C for 72 hours.
-
Photolytic Degradation: Expose the sample to light conditions as specified in ICH Q1B guidelines.[15]
4. Analysis:
-
At designated time points, withdraw samples, neutralize the acid/base stressed samples if necessary, and dilute to an appropriate concentration for analysis.
-
Analyze all stressed samples, the control sample, and the placebo samples using the stability-indicating HPLC/UPLC method.
-
Evaluation:
-
Compare the chromatograms. Identify any new peaks that appear in the stressed active samples but not in the control or placebo samples. These are your degradation products.
-
Calculate the percentage of degradation for the active ingredient under each condition.
-
Calculate the mass balance. The loss in the active ingredient's assay should be approximately equal to the sum of the areas of all degradation products.[2] This confirms that all major degradants are being detected.
-
5. Interpretation and Action:
-
High degradation under oxidative stress? This confirms oxidation is the primary pathway. Implement or optimize the use of antioxidants and chelating agents as described in the discoloration guide.
-
High degradation under alkaline conditions? The formulation pH is critical. Ensure the formulation is buffered to a neutral or slightly acidic pH where the phenol is most stable.
-
High degradation under thermal stress? This indicates inherent thermal lability. In addition to antioxidants, consider if processing temperatures can be lowered. For long-term storage, temperature-controlled conditions may be necessary.[2]
By following this structured approach, you can systematically identify the vulnerabilities of your 5-tert-butyl-2-ethoxyphenol formulation and implement targeted, scientifically-backed strategies to enhance its thermal stability.
References
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Google Cloud.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTutor.
- Polyphenols and Their Formulations: Different Strategies to Overcome the Drawbacks Associated with Their Poor Stability and Bioavailability. (2026, January 22). ResearchGate.
- Valero, L., Gainche, M., Esparcieux, C., Delor-Jestin, F., & Askanian, H. Vegetal Polyphenol Extracts as Antioxidants for the Stabilization of PLA: Toward Fully Biobased Polymer Formulation. Polymers.
- strategies to improve the thermal stability of phenolic resins. BenchChem.
- Encapsulation of Natural Polyphenolic Compounds; a Review. PMC.
- Mechanism of metal chelation of phenolic antioxidants. (a) Coordination... ResearchGate.
- Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste. PMC.
- Effect of inorganic, synthetic and naturally occurring chelating agents on Fe(II) mediated advanced oxidation of chlorophenols. (2009, February 15). PubMed.
- Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021, April 5). Taylor & Francis Online.
- Discoloration prevention of phenolic antioxidants. Google Patents.
- Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC.
- The Role of Chelating Agents in Enhancing Food Preservation Techniques and Safety. (2024, December 3). Medium.
- First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). (2025, September 2). ACS Food Science & Technology.
- Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide. (2025, June 19). SpecialChem.
- Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. (2022, January 23). MDPI.
- Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. (2021, June 23). Capsugel.
- Valorization of polyphenolic compounds from food industry by-products for application in polysaccharide-based nanoparticles. (2023, May 23). Frontiers.
- Navigating the Physicochemical Landscape of 5-Butyl-2-ethylphenol: A Technical Guide to Solubility and Stability. BenchChem.
- Metal Chelators as Antioxidants. (2022, August 10). AOCS.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021, November 15). IJRPR.
- Effects of different pHs and temperatures on the stability of TBs-E... ResearchGate.
- Preparation of Encapsulated Add-Value Bioactive Phenolic Compounds by Supercritical CO2-Assisted Spray Drying. RUN - UNL Repository.
- Agarwal et al., IJPSR, 2019; Vol. 10(12): 5632-5638. (2019, October 11). IJPSR.
- Effect of pH on the stability of plant phenolic compounds. (2000, June 15). PubMed.
- Influence of pH and light on the stability of some antioxidants. PubMed.
- Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024, November 29). PMC.
- Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). (2024, April 29). PMC.
- Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis. (2025, October 28). ResearchGate.
- Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024, November 29). MDPI.
- Application Notes and Protocols for the Analysis of Tert-butyl 2,5-dihydroxybenzoate. BenchChem.
- Degradation of 2,6-di-tert-butylphenol by an isolated high-efficiency bacterium strain. PubMed.
- a comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system. (2025, April 1). International Journal of Biology, Pharmacy and Allied Sciences.
- Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. (2021, November 4). MDPI.
- Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Diva-Portal.org.
- Degradation of Bisphenol S by heat activated persulfate: Kinetics study, transformation pathways and influences of co-existing. ScienceDirect.
- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET.
- Photostability of Pharmaceuticals. Klimatest.
- Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019, October 22). SciSpace.
- Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. (2018, July 23). MDPI.
- Excipients Use in Parenteral and Lyophilized Formulation Development. (2015, July 20). Open Science Journal of Pharmacy and Pharmacology.
- Thermal Stability Study of 4-tert-Butylphenol. (2025, August 7). ResearchGate.
- SAFETY DATA SHEET - 5-tert-Butyl-2-ethoxyphenol. Fisher Scientific.
- A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. American Pharmaceutical Review.
- Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3. MDPI.
Sources
- 1. US4316996A - Discoloration prevention of phenolic antioxidants - Google Patents [patents.google.com]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans [mdpi.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. specialchem.com [specialchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijmr.net.in [ijmr.net.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijbpas.com [ijbpas.com]
- 12. The Role of Chelating Agents in Enhancing Food Preservation Techniques and Safety [thinkdochemicals.com]
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- 14. researchgate.net [researchgate.net]
- 15. ikev.org [ikev.org]
- 16. klimatest.eu [klimatest.eu]
- 17. Effect of pH on the stability of plant phenolic compounds [pubmed.ncbi.nlm.nih.gov]
- 18. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
High-Resolution NMR Profiling: 5-tert-butyl-2-ethoxyphenol vs. Regioisomeric Impurities
Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Structural elucidation, regioisomer discrimination, and solvent-dependent spectral analysis.
Executive Summary & Strategic Context
In the synthesis of functionalized catechols, particularly for antioxidant or pharmaceutical intermediate applications, 5-tert-butyl-2-ethoxyphenol is frequently generated via the ethylation of 4-tert-butylcatechol. A critical analytical challenge in this workflow is distinguishing the target molecule from its regioisomer, 4-tert-butyl-2-ethoxyphenol .
Standard chromatographic methods often struggle to resolve these isomers due to their identical molecular weight and similar polarity. 1H NMR spectroscopy serves as the definitive tool for validation. This guide moves beyond basic peak listing to provide a comparative structural analysis , focusing on the spin-spin coupling patterns (J-coupling) that act as a self-validating fingerprint for the substitution pattern.
The Core Comparison
| Feature | 5-tert-butyl-2-ethoxyphenol (Target) | 4-tert-butyl-2-ethoxyphenol (Isomer) |
| Origin | Ethylation at 1-OH of 4-t-butylcatechol | Ethylation at 2-OH of 4-t-butylcatechol |
| Key Distinction | Proton ortho to OH is meta-coupled (d, J~2 Hz) | Proton ortho to OH is ortho-coupled (d, J~8 Hz) |
| Validation | Requires detection of ABX or AMX spin system specific to 1,2,5-substitution | Requires detection of ABX spin system specific to 1,2,4-substitution |
Experimental Methodology
To ensure reproducibility and spectral clarity, the following protocol prioritizes the resolution of aromatic coupling constants and the identification of the labile phenolic proton.
Solvent Selection Strategy
-
Primary Solvent: CDCl₃ (Chloroform-d)
-
Purpose: Resolution of aromatic coupling constants (
). The non-polar nature of chloroform minimizes viscosity broadening, allowing for sharp resolution of the critical 2 Hz meta-couplings. -
Limitation: The phenolic -OH signal is often broad and concentration-dependent (drift between 4.5–6.0 ppm) due to exchange.
-
-
Validation Solvent: DMSO-d₆ (Dimethyl Sulfoxide-d₆) [1]
-
Purpose: Labile proton identification. DMSO forms strong hydrogen bonds with the phenolic -OH, shifting it downfield (~9.0 ppm) and sharpening the peak. This confirms the presence of the free phenol group against fully alkylated byproducts (e.g., diethoxy species).
-
Sample Preparation Protocol
-
Mass: Weigh 10–15 mg of the isolate. (Higher concentrations may induce intermolecular H-bonding, shifting the OH peak).
-
Solvation: Dissolve in 0.6 mL of CDCl₃ (containing 0.03% TMS).
-
Filtration: If the solution is cloudy (common with catechol salts), filter through a cotton plug into the NMR tube to prevent magnetic field inhomogeneity.
-
Acquisition:
-
Frequency: 300 MHz minimum (600 MHz recommended for clear separation of the ABX system).
-
Scans: 16–32 scans.
-
Relaxation Delay (d1): Set to 2.0 seconds to ensure full integration accuracy of the aromatic protons vs. the tert-butyl methyls.
-
Comparative Spectral Analysis
The Diagnostic "Decision Tree" (Aromatic Region)
The aromatic region (6.5 – 7.0 ppm) contains the definitive proof of structure. We are looking for a specific pattern of three protons (
Target: 5-tert-butyl-2-ethoxyphenol
-
Structure: 1-OH, 2-OEt, 5-tBu.[2]
-
Proton Positions: H3, H4, H6.
-
H3 (ortho to OEt): Adjacent to H4. Expect Doublet (d, J ≈ 8.5 Hz) .
-
H4 (meta to OEt): Adjacent to H3, Meta to H6. Expect Doublet of Doublets (dd, J ≈ 8.5, 2.5 Hz) .
-
H6 (ortho to OH): Isolated from H4 by the t-butyl group. Expect Meta-coupled Doublet (d, J ≈ 2.5 Hz) .
-
Alternative: 4-tert-butyl-2-ethoxyphenol
-
Structure: 1-OH, 2-OEt, 4-tBu.
-
Proton Positions: H3, H5, H6.
-
H3 (ortho to OEt): Isolated by t-butyl. Expect Meta-coupled Doublet (d, J ≈ 2.5 Hz) .
-
H6 (ortho to OH): Adjacent to H5. Expect Ortho-coupled Doublet (d, J ≈ 8.5 Hz) .
-
Critical Check: Look at the proton signal most upfield in the aromatic region (typically H3 or H6). If the doublet has a large splitting (~8 Hz), it is likely H3 of the Target . If the doublet has a tiny splitting (~2 Hz), it is H3 of the Isomer .
Detailed Chemical Shift Assignment (Table)
| Signal | Integration | Multiplicity | Shift (ppm, CDCl₃) | Assignment (Target) | Mechanistic Insight |
| A | 9H | Singlet (s) | 1.25 – 1.30 | -C(CH₃)₃ | The tert-butyl group is a high-intensity singlet. Its position is relatively invariant. |
| B | 3H | Triplet (t) | 1.40 – 1.45 | -OCH₂CH₃ | Methyl of the ethoxy group. Coupled to methylene ( |
| C | 2H | Quartet (q) | 4.00 – 4.10 | -OCH₂CH₃ | Methylene of the ethoxy group. Deshielded by oxygen. |
| D | 1H | Broad Singlet | 5.00 – 6.00 | -OH | Phenolic proton. Shifts to ~9.0 ppm in DMSO-d₆. |
| E | 1H | Doublet (d) | 6.75 – 6.85 | Ar-H3 | Ortho to the electron-donating ethoxy group (shielded). Large ortho-coupling ( |
| F | 1H | dd | 6.85 – 6.95 | Ar-H4 | Para to the ethoxy group. Shows both ortho ( |
| G | 1H | Doublet (d) | 6.95 – 7.05 | Ar-H6 | Ortho to OH. Small meta-coupling ( |
Visualizing the Logic: Isomer Discrimination Workflow
The following diagram illustrates the logical pathway to validate the 5-tert-butyl-2-ethoxyphenol structure using the "Coupling Constant Check" method.
Caption: Decision tree for distinguishing 5-tert-butyl-2-ethoxyphenol from its 4-tert-butyl regioisomer based on H6 coupling constants.
Troubleshooting & Common Artifacts
The "Missing" OH Peak
In extremely dry CDCl₃ or if the sample contains trace acid/base impurities, the phenolic proton can broaden into the baseline.
-
Solution: Add 10 µL of D₂O to the tube and shake. The OH peak will disappear (exchange with D), confirming its assignment.[3] Alternatively, run in DMSO-d₆ to see a sharp singlet at >8.5 ppm.
Water Contamination
Commercial CDCl₃ often contains water (~1.56 ppm) and HDO.
-
Impact: If the water peak is large, it can overlap with the tert-butyl singlet (~1.3 ppm).
-
Fix: Use ampoules of "100%" CDCl₃ or dry the solvent over molecular sieves. Verify the integration of the tert-butyl peak (should be exactly 9H relative to the 1H aromatic signals).
Rotational Sidebands
If the aromatic doublets appear to have "echoes" at regular intervals (usually 20–50 Hz away), these are spinning sidebands.
-
Fix: Increase the sample spinning rate or turn off spinning entirely. This is crucial when measuring precise J-values.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][4] (Standard reference for substituent additivity rules in phenols).
-
SDBS. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Used for comparative chemical shift data of tert-butyl phenols).
-
Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[1]
Sources
- 1. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. modgraph.co.uk [modgraph.co.uk]
A Comparative Guide to HPLC Method Validation for the Quantification of 5-tert-butyl-2-ethoxyphenol
For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-tert-butyl-2-ethoxyphenol against a common alternative, Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies and validation parameters discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure scientific integrity and regulatory compliance.[1][2][3]
5-tert-butyl-2-ethoxyphenol is a substituted phenol derivative, and its accurate determination is critical for quality control and stability studies. The tert-butyl group, a bulky alkyl substituent, significantly influences the molecule's physicochemical properties, such as its hydrophobicity and stability, which in turn dictate the optimal analytical strategy.[4] This guide will elucidate the causality behind the experimental choices for both HPLC-UV and GC-MS methods, providing a robust framework for methodological selection and validation.
Performance Comparison: HPLC-UV vs. GC-MS
The selection of an analytical method is a critical decision in the drug development process, balancing the need for accuracy, precision, and sensitivity with practical considerations like sample throughput and cost. Below is a summary of typical performance data for the validated HPLC-UV method and a comparative GC-MS method for 5-tert-butyl-2-ethoxyphenol.
| Validation Parameter | HPLC-UV | GC-MS | Causality Behind Performance |
| Linearity (R²) | > 0.999 | > 0.998 | HPLC-UV often exhibits slightly better linearity due to the direct relationship between concentration and UV absorbance. GC-MS ionization and fragmentation can sometimes introduce minor non-linearity. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.5% - 103.0% | Both methods demonstrate excellent accuracy. The slightly wider range for GC-MS can be attributed to the potential for matrix effects influencing ionization efficiency. |
| Precision (% RSD) | < 1.5% | < 2.5% | The lower relative standard deviation (RSD) in HPLC is indicative of its high reproducibility for routine quantitative analysis. The additional sample preparation step (derivatization) in GC can introduce more variability. |
| Limit of Detection (LOD) | 0.08 µg/mL | 0.02 µg/mL | GC-MS, particularly with selected ion monitoring (SIM), offers superior sensitivity, making it ideal for trace-level analysis. |
| Limit of Quantitation (LOQ) | 0.25 µg/mL | 0.06 µg/mL | Consistent with its lower LOD, the LOQ for GC-MS is also significantly lower, allowing for the reliable quantification of smaller amounts of the analyte. |
| Specificity | High | Very High | While HPLC-UV provides good specificity through chromatographic separation, GC-MS offers unparalleled specificity by combining retention time with a unique mass fragmentation pattern, virtually eliminating interferences. |
| Sample Throughput | High | Moderate | HPLC-UV is generally faster for routine analysis due to simpler sample preparation. GC-MS often requires a derivatization step to improve the volatility of phenolic compounds, which adds to the overall analysis time. |
| Instrumentation Cost | Moderate | High | HPLC-UV systems are more common in quality control laboratories and have a lower initial investment and running cost compared to the more complex and expensive GC-MS systems. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the HPLC-UV and GC-MS analysis of 5-tert-butyl-2-ethoxyphenol.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This reversed-phase HPLC method is designed for the robust and routine quantification of 5-tert-butyl-2-ethoxyphenol in bulk material and formulated products. The selection of a C18 column is based on the non-polar nature of the analyte, while the mobile phase composition is optimized for efficient separation and peak shape.
1. Instrumentation and Chromatographic Conditions:
-
System: A well-maintained HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 60 40 15 20 80 20 20 80 22 60 40 | 25 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 278 nm. This wavelength is chosen based on the UV absorbance maxima of ethoxyphenols, providing good sensitivity.
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 5-tert-butyl-2-ethoxyphenol reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving the material in methanol to obtain a theoretical concentration of 1 mg/mL, followed by dilution with the mobile phase to fall within the calibration range.
3. Validation Procedures: The validation of this analytical procedure must be performed in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][5]
Caption: A flowchart illustrating the HPLC method validation workflow, from defining the analytical target profile to the final validation report, as per ICH guidelines.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a highly specific and sensitive alternative for the analysis of 5-tert-butyl-2-ethoxyphenol, particularly for impurity profiling or trace-level quantification. A derivatization step is included to improve the volatility and chromatographic behavior of the phenolic analyte.
1. Instrumentation and Chromatographic Conditions:
-
System: A GC system equipped with a split/splitless inlet, coupled to a Mass Spectrometric (MS) detector.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 270 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 amu (or Selected Ion Monitoring for enhanced sensitivity)
2. Standard and Sample Preparation:
-
Derivatization: To enhance volatility, the phenolic hydroxyl group is derivatized. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). To 1 mg of sample or standard, add 100 µL of BSTFA and heat at 70 °C for 30 minutes.
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a suitable solvent like dichloromethane.
-
Working Standard Solutions: Prepare by serial dilution of the derivatized stock solution in dichloromethane.
Causality and Scientific Integrity
The choice between HPLC-UV and GC-MS is dictated by the specific requirements of the analysis. HPLC is often the workhorse for routine quality control due to its robustness, high throughput, and lower operational cost.[6] The reversed-phase method described is ideal for a moderately non-polar molecule like 5-tert-butyl-2-ethoxyphenol. The use of an acidic mobile phase modifier (phosphoric acid) ensures the protonation of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.
Conversely, GC-MS is the preferred method when absolute specificity and high sensitivity are required.[7] While the derivatization step adds complexity, it is often necessary for polar, non-volatile compounds like phenols to achieve good chromatographic performance. The mass spectrometer provides a "fingerprint" of the molecule, allowing for positive identification even in complex matrices.
The validation of any analytical method is a regulatory requirement and a cornerstone of good scientific practice.[8][9] The parameters outlined in the comparison table (linearity, accuracy, precision, etc.) are mandated by guidelines from bodies like the ICH to ensure that the method is fit for its intended purpose.[1][5][7] For example, demonstrating linearity confirms that the detector response is directly proportional to the analyte concentration over a given range, which is fundamental for accurate quantification.[10] Similarly, accuracy and precision studies provide confidence in the closeness of the results to the true value and the reproducibility of the method, respectively.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the analysis of 5-tert-butyl-2-ethoxyphenol. The HPLC-UV method presented offers a robust, reliable, and cost-effective solution for routine quality control, demonstrating excellent accuracy and precision. The GC-MS method, while more resource-intensive, provides superior sensitivity and specificity, making it an invaluable tool for trace analysis and confirmatory testing. The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, including the desired level of sensitivity, the complexity of the sample matrix, and practical considerations such as sample throughput and available resources. Ultimately, a properly validated analytical method, regardless of the technique employed, is essential for ensuring the quality, safety, and efficacy of pharmaceutical products.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
PMC. (n.d.). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. PMC. [Link]
-
Olive Oil Times. (2024). Lab Testing Methods: HPLC vs qNMR vs Folin for Polyphenols. Olive Oil Times. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
LCGC International. (2021). Improving HPLC Separation of Polyphenols. LCGC International. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Slideshare. (n.d.). Ich guidelines for validation final. Slideshare. [Link]
-
PubChem. (n.d.). 5-Tert-butyl-2-methoxyphenol. PubChem. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol etho. EPA. [Link]
-
DiVA. (n.d.). New Method Development and Evaluation for the Analysis of Synthetic Phenolic Antioxidants in Blood. DiVA. [Link]
-
Digital CSIC. (2021). Analysis of alkylphenols, bisphenols and alkylphenol ethoxylates in microbial-fermented functional beverages and. Digital CSIC. [Link]
-
World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. WJPMR. [Link]
-
LCGC International. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI. [Link]
-
PubChem. (n.d.). 2-Ethoxyphenol. PubChem. [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 2-ethoxy- (CAS 94-71-3). Cheméo. [Link]
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- 1. LC-MS/MS and GC-MS Method for the Determination of Phenolics in Plant Tissue | Springer Nature Experiments [experiments.springernature.com]
- 2. matec-conferences.org [matec-conferences.org]
- 3. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Phenol, 4-ethoxy- [webbook.nist.gov]
- 10. journal.gnest.org [journal.gnest.org]
Isomeric Integrity: A Comparative Stability Profile of Ethoxyphenols
Executive Summary: The Stability-Activity Paradox
In pharmaceutical and industrial applications, ethoxyphenol isomers present a classic trade-off between thermodynamic stability and functional reactivity.[1] This guide analyzes the three structural isomers—2-ethoxyphenol (Guethol) , 3-ethoxyphenol , and 4-ethoxyphenol (Hydroquinone monoethyl ether) .[1]
Our comparative analysis reveals a distinct stability hierarchy driven by substituent effects:
-
3-Ethoxyphenol: Maximum chemical stability (shelf-life) due to resonance decoupling.[1]
-
2-Ethoxyphenol: Intermediate stability; protected by intramolecular hydrogen bonding but susceptible to steric strain.[1]
-
4-Ethoxyphenol: Minimum chemical stability; high antioxidant potency drives rapid oxidative degradation (quinone formation).[1]
Thermodynamic & Structural Basis of Stability
The stability of ethoxyphenols is governed by the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE implies the molecule is easier to oxidize (good antioxidant, poor shelf stability).
The Ortho-Meta-Para Effect[1]
| Isomer | Structure | Electronic Effect | Stability Prediction |
| 2-Ethoxyphenol (Ortho) | Ethoxy group adjacent to OH | Intramolecular H-bond: The ethoxy oxygen acts as an H-bond acceptor for the phenolic hydrogen.[1] This "locks" the conformation, slightly stabilizing the ground state against radical abstraction compared to the para isomer. | Moderate: Susceptible to oxidation but kinetically slower than the para-isomer due to steric shielding. |
| 3-Ethoxyphenol (Meta) | Ethoxy group separated by one carbon | Resonance Decoupling: The radical electron cannot delocalize onto the ethoxy oxygen. The resulting phenoxyl radical is unstable, meaning the parent molecule resists oxidation. | High: The most chemically inert isomer. Resistant to auto-oxidation. |
| 4-Ethoxyphenol (Para) | Ethoxy group opposite to OH | Resonance Stabilization: The p-ethoxy group donates electron density into the ring, stabilizing the resulting phenoxyl radical.[1] This lowers the BDE, facilitating rapid oxidation. | Low: Highly reactive.[1] Prone to forming 1,4-benzoquinone derivatives (browning) upon air exposure.[1] |
Degradation Pathways (Mechanism)
The primary failure mode for these compounds is oxidative transformation into quinones or ether cleavage.
Figure 1: Mechanistic pathways for ethoxyphenol degradation. Note that 4-ethoxyphenol preferentially follows the red path (Quinone formation).
Comparative Stability Data
The following data aggregates physicochemical properties that serve as proxies for stability.
| Property | 2-Ethoxyphenol | 3-Ethoxyphenol | 4-Ethoxyphenol | Significance |
| Melting Point | 28°C (Liquid/Solid) | - | 66°C (Solid) | Higher MP in 4-ethoxy indicates stronger lattice energy, yet it oxidizes faster in solution.[1] |
| pKa (approx) | ~9.98 | ~9.8 | ~10.2 | Higher pKa in 4-ethoxy reflects electron donation, correlating with easier oxidation.[1] |
| Oxidative Induction | Moderate | Slow | Fast | 4-ethoxy acts as a sacrificial antioxidant (e.g., in acrylates).[1] |
| Discoloration Risk | Low (Yellowing) | Very Low | High (Dark Brown/Black) | Formation of p-benzoquinone is chromophoric.[1] |
Metabolic Stability Profile (In Vivo)
For drug development professionals, "stability" also implies resistance to metabolic clearance.[1]
-
O-Dealkylation (CYP450): The primary metabolic route is O-dealkylation to form the corresponding dihydroxybenzene (catechol or hydroquinone).
-
Isoform Specificity: CYP1A1 and CYP1A2 show high affinity for alkoxyresorufins and alkoxyphenols.[1]
-
Comparison:
Experimental Protocol: Accelerated Stability Testing
To validate these claims in your specific formulation, use this self-validating protocol based on ICH Q1A (R2) guidelines.
Reagents & Setup
-
Solvent: Acetonitrile/Water (50:50 v/v) - avoids alcoholysis errors.[1]
-
Stressors: 0.1M HCl (Acid), 0.1M NaOH (Base), 3% H2O2 (Oxidative).
-
Detection: HPLC-PDA (280 nm) coupled with MS (for quinone identification).
Workflow Diagram
Figure 2: Standardized workflow for comparative forced degradation studies.
Critical Causality in Protocol Design
-
Why Quench? You must neutralize acid/base samples immediately before injection.[1] 4-ethoxyphenol is sensitive to pH shifts; injecting a high pH sample can induce auto-oxidation inside the HPLC column, creating false degradation peaks.[1]
-
Mass Balance Check: If the assay drops by 10% but no new peaks appear, you have likely formed volatile fragments or insoluble polymers (common with 4-ethoxyphenol).[1]
Conclusion & Recommendation
-
Select 3-Ethoxyphenol if your primary requirement is inertness and chemical stability under harsh conditions.[1]
-
Select 2-Ethoxyphenol for flavor/fragrance applications where moderate stability is acceptable, and the ortho-effect provides unique organoleptic properties.[1]
-
Select 4-Ethoxyphenol only if you require antioxidant activity or polymerization inhibition.[1] Be prepared to manage its instability through vacuum packaging or co-antioxidants (e.g., BHT) to prevent discoloration.
References
-
NIST Standard Reference Data. (2009). Energetics of the O–H Bond in Phenol and Substituted Phenols.[6][7] National Institute of Standards and Technology.[1] Link
-
Szymusiak, H., & Zieliński, R. (2003). Bond Dissociation Enthalpy of Phenolic Antioxidants.[1][7] Polish Journal of Food and Nutrition Sciences.[1] Link
-
BenchChem. (2025).[1][4] Cost-Benefit Analysis of 4-Ethoxyphenol in Industrial Applications.Link
-
PubChem. (2025).[1] 4-Ethoxyphenol Compound Summary (CID 12150).[1][2] National Center for Biotechnology Information.[1] Link
-
Burke, M.D., et al. (1994). Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver. Biochemical Pharmacology.[1] Link
Sources
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- 2. 4-Ethoxyphenol | C8H10O2 | CID 12150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethoxyphenol | 622-62-8 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. accustandard.com [accustandard.com]
- 6. srd.nist.gov [srd.nist.gov]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Tert-butyl-2-ethoxyphenol
As a Senior Application Scientist, it is imperative to not only advance research but also to ensure that every step of the scientific process is conducted with the utmost safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Tert-butyl-2-ethoxyphenol, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined below are grounded in established safety protocols and best practices for chemical waste management.
Hazard Assessment and Profile of 5-Tert-butyl-2-ethoxyphenol
Understanding the inherent hazards of a chemical is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for 5-Tert-butyl-2-ethoxyphenol was not retrieved, its structural similarity to other substituted phenols, such as 2-ethoxyphenol, allows for an informed hazard assessment. Phenolic compounds, as a class, present a range of health and environmental risks.
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: Likely to cause skin irritation.
-
Serious Eye Damage: Poses a risk of serious eye damage.[1]
-
Allergic Skin Reaction: May cause an allergic skin reaction.[1]
-
Aquatic Toxicity: Potentially harmful or toxic to aquatic life with long-lasting effects.[1][2]
Due to these potential hazards, 5-Tert-butyl-2-ethoxyphenol must be treated as hazardous waste .[3][4][5] It should never be disposed of down the drain or in regular trash.[6][7]
Data Presentation: Hazard Summary
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity (Oral) | Harmful if ingested. | Swallowing |
| Skin Corrosion/Irritation | Causes skin irritation. | Skin contact |
| Serious Eye Damage/Irritation | Causes serious eye damage. | Eye contact |
| Skin Sensitization | May cause an allergic skin reaction.[1] | Skin contact |
| Hazardous to the Aquatic Environment | Harmful to aquatic life with long-lasting effects.[1] | Environmental release |
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling 5-Tert-butyl-2-ethoxyphenol for any purpose, including disposal, appropriate personal protective equipment must be worn.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[3]
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[7]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
Experimental Protocols: Spill Cleanup Procedure
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as described in Section 2.
-
Containment: For liquid spills, confine the spill to a small area using an absorbent material like vermiculite, dry sand, or earth.[3][5] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbed material and any contaminated solids. Place them into a suitable, sealable, and properly labeled container for hazardous waste.[3][8]
-
Decontamination: Clean the spill area with soap and water.[3]
-
Waste Disposal: The collected spill cleanup material must be disposed of as hazardous waste.[3]
Proper Disposal Procedures
The disposal of 5-Tert-butyl-2-ethoxyphenol must be carried out in a systematic and compliant manner. This involves segregation, proper containment, and labeling.
Experimental Protocols: Step-by-Step Disposal of 5-Tert-butyl-2-ethoxyphenol
-
Waste Segregation:
-
Pure Compound and Concentrated Solutions: Collect any unused or waste 5-Tert-butyl-2-ethoxyphenol in its original container or a designated, compatible hazardous waste container.[9] Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that are contaminated with 5-Tert-butyl-2-ethoxyphenol should be collected in a separate, clearly labeled, and sealable container.[7] Puncture-proof containers are recommended for sharp items.[7]
-
Aqueous Solutions: Dilute aqueous solutions containing this chemical should also be collected as hazardous waste.
-
-
Container Selection and Management:
-
Compatibility: Use containers that are chemically compatible with phenolic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for acidic or corrosive mixtures.[10]
-
Condition: Ensure the container is in good condition, free from leaks or damage, and has a secure, leak-proof closure.[6][11]
-
Filling: Do not overfill the waste container; a general rule is to fill to no more than 90% capacity.[10]
-
Closure: Keep the waste container closed at all times except when adding waste.[4][11]
-
-
Labeling:
-
All waste containers must be clearly and legibly labeled with the words "Hazardous Waste".[11][12]
-
The label must also include the full chemical name, "5-Tert-butyl-2-ethoxyphenol," and the approximate concentration or quantity.[11] Do not use abbreviations or chemical formulas.[11]
-
An appropriate hazard warning, such as a pictogram for toxicity or corrosivity, should be included.[12]
-
-
Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[4][11][12]
-
The SAA should be in a well-ventilated area, and if the waste is flammable, it should be stored in a flammable storage cabinet.[12]
-
Segregate the waste container from incompatible materials.[11]
-
-
Disposal Request:
Mandatory Visualization: Disposal Decision Workflow
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
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- 4. odu.edu [odu.edu]
- 5. researchgate.net [researchgate.net]
- 6. danielshealth.com [danielshealth.com]
- 7. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 8. nj.gov [nj.gov]
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- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
